AX20017
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFNEMGBRWLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AX20017 in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AX20017, a potent and selective inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG). PknG is a crucial virulence factor that enables the survival of Mtb within host macrophages. This compound's ability to target this kinase makes it a significant subject of interest in the development of novel anti-tuberculosis therapies. This document details the biochemical and cellular effects of this compound, its selectivity, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of PknG
This compound is a small-molecule inhibitor that specifically targets the ATP-binding site of PknG, a eukaryotic-like serine/threonine protein kinase secreted by Mtb.[1][2][3] PknG plays a pivotal role in the pathogen's ability to block the fusion of the phagosome with the lysosome within infected macrophages, thereby creating a protected niche for its replication.[2][3] By inhibiting PknG, this compound effectively disrupts this survival mechanism, leading to the delivery of the mycobacteria to the lysosome for degradation.[2][4][5]
The inhibitory action of this compound is highly selective for PknG. It shows minimal to no activity against a panel of other mycobacterial kinases and a wide range of human kinases, highlighting its potential as a targeted therapeutic with a favorable safety profile.[1][5][6] The structural basis for this specificity lies in a unique set of amino acid residues within the this compound-binding pocket of PknG that are not conserved in human kinases.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
| Parameter | Value | Reference |
| IC50 for PknG | 0.39 µM | [1][4] |
| Selectivity | Highly selective for PknG over 10 other mycobacterial kinases and 28 human kinases | [1][5][6] |
| Effect on Intracellular Mtb | Dose-dependent killing of intracellular Mtb in macrophages | [4] |
| Effect on Extracellular Mtb | No significant inhibition of mycobacterial growth in culture | [4] |
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| X-ray Crystal Structure Resolution | 2.4 Å | [2][6][7] |
| Binding Site | Deep within the adenosine-binding site of the PknG kinase domain | [2][6][7] |
| Key Feature | The binding pocket is shaped by a unique set of amino acid residues not found in human kinases | [2][7] |
Table 2: Structural Basis of this compound-PknG Interaction
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway of PknG and the inhibitory effect of this compound.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Wayne Model [sohaskey.com]
- 5. pnas.org [pnas.org]
- 6. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 7. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Target of AX20017
This compound is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a crucial virulence factor for the bacterium.[1][2][3][4][5] This document provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and the experimental protocols used for its characterization.
The Molecular Target: Mycobacterium tuberculosis Protein Kinase G (PknG)
PknG is a eukaryotic-like serine/threonine protein kinase expressed by pathogenic mycobacteria.[2][3] It plays a critical role in the intracellular survival of Mtb within host macrophages by preventing the fusion of mycobacterial phagosomes with lysosomes, thereby avoiding degradation.[2][3][5] The inhibition of PknG leads to the transfer of mycobacteria to lysosomes and their subsequent elimination, making it a promising target for anti-tuberculosis drug development.[2][3][5]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor, binding deep within the adenosine-binding pocket of the PknG kinase domain.[2][4][5] The high selectivity of this compound for PknG over human kinases is attributed to a unique set of amino acid residues that shape the inhibitor-binding pocket, a feature not found in any human kinase.[2][3] The 2.4 Å X-ray crystal structure of the PknG-AX20017 complex has been elucidated, providing a detailed understanding of this specific interaction.[2][3][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Source |
| M. tuberculosis PknG | 0.39 | [1] |
Table 2: Selectivity Profile of this compound
| Kinase Panel | Number of Kinases | Effect of this compound | Source |
| Human Kinases | 28 | No significant inhibition | [1][5] |
| Mycobacterial Kinases | 11 | Highly selective for PknG | [1][4] |
Signaling Pathway
PknG is a key regulator of mycobacterial metabolism through its interaction with the substrate GarA. This signaling pathway is crucial for the adaptation and survival of Mtb under various stress conditions, including those encountered during latent infection.[6][7]
Caption: Signaling pathway of PknG in M. tuberculosis and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
This protocol is used to determine the IC50 value of this compound against PknG.
Caption: Workflow for the in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture containing purified recombinant PknG, its substrate (e.g., GarA), and ATP in a suitable kinase buffer is prepared.[8]
-
Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the reaction mixture. A control with DMSO alone is included.[8]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 40 minutes) to allow for the phosphorylation reaction to proceed.[8]
-
Activity Measurement: The kinase activity is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, corresponding to kinase activity.[8]
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This protocol assesses the effect of this compound on the intracellular survival of M. tuberculosis.
Methodology:
-
Cell Culture and Infection: A macrophage cell line (e.g., THP-1 or J774) is cultured and differentiated. The cells are then infected with M. tuberculosis or M. bovis BCG at a specific multiplicity of infection (MOI).[9][10]
-
Inhibitor Treatment: After allowing for phagocytosis, the infected macrophages are treated with this compound at a desired concentration.[9][10]
-
Incubation and Lysis: The cells are incubated for a specified period (e.g., 24-48 hours). Subsequently, the macrophages are lysed to release the intracellular bacteria.[9][10]
-
Viability Assessment: The viability of the released mycobacteria is determined, often using a metabolic assay like the alamarBlue assay or by plating for colony-forming units (CFUs).[9][10]
This protocol describes the determination of the three-dimensional structure of PknG in complex with this compound.
Methodology:
-
Protein Expression and Purification: A stable fragment of PknG is expressed (e.g., in E. coli) and purified to homogeneity.
-
Complex Formation and Crystallization: The purified PknG is incubated with an excess of this compound to ensure complex formation. Crystallization conditions are screened to obtain high-quality crystals of the PknG-AX20017 complex.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray source, and diffraction data are collected. The resulting data are processed to determine the electron density map and build the atomic model of the protein-inhibitor complex.[5]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Mycobacterium tuberculosis PknG. Its unique mechanism of action, targeting a specific conformation of the PknG active site not present in human kinases, makes it an excellent lead compound for the development of novel anti-tuberculosis therapies. The detailed understanding of its interaction with PknG provides a solid foundation for structure-based drug design to further optimize its properties.
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 10. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
AX20017: A Selective Inhibitor of Mycobacterium tuberculosis Protein Kinase G
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Protein kinase G (PknG) is a eukaryotic-like serine/threonine protein kinase that is a crucial virulence factor for Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Secreted by the bacterium into the host macrophage, PknG plays a pivotal role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby ensuring the pathogen's intracellular survival and replication.[1][2][3] This essential function in pathogenesis makes PknG an attractive target for the development of novel anti-tuberculosis therapeutics. AX20017 is a potent and highly selective small-molecule inhibitor of PknG that has been instrumental in elucidating the kinase's function and serves as a lead compound for drug discovery efforts.[1][4] This document provides a comprehensive technical overview of this compound, including its inhibitory activity, selectivity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified in several studies. The following tables summarize the key quantitative data.
| Target | Inhibitor | IC50 (µM) | Assay Type | Reference |
| M. tuberculosis PknG | This compound | 0.39 | In vitro kinase assay | [4] |
| M. tuberculosis PknG | This compound | 5.49 | Luciferase-based kinase assay | [5] |
| M. tuberculosis PknG | This compound | 0.9 | Radiometric kinase assay | [6] |
| Human Kinases (28 total) | This compound | > 50 (for all tested kinases) | Radiometric ATP consumptive assay | [1] |
Table 1: Inhibitory Activity of this compound against PknG and Human Kinases.
| Kinase | Inhibitor | Relative Inhibition (%) | Reference |
| AZD7762 | PknG | 75.2 | [5] |
| R406 | PknG | 83.8 | [5] |
| R406f | PknG | 83.6 | [5] |
| CYC116 | PknG | 71.2 | [5] |
Table 2: Comparative Inhibition of PknG by Other Kinase Inhibitors Relative to this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are key experimental protocols used in the evaluation of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate by a kinase through the incorporation of a radiolabeled phosphate group.
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing 25 mM Tris (pH 7.5), 2 mM MnCl2, and 0.5 µCi [γ-32P]ATP.[7]
-
Enzyme and Substrate: Recombinant PknG (0.5 µg) is incubated with a suitable substrate, such as the kinase-dead mutant PknG-K181M or a generic substrate like Myelin Basic Protein (MBP).[1][8]
-
Inhibitor Addition: this compound is added at various concentrations, typically in a serial dilution ranging from 5 x 10⁻⁵ M to 1.5 x 10⁻¹⁰ M.[1][7]
-
Incubation: The reaction mixture is incubated at 37°C to allow for phosphorylation.
-
Termination and Analysis: The reaction is stopped, and the phosphorylated proteins are separated by SDS-PAGE. The gel is then analyzed by autoradiography or quantified using a PhosphorImager to determine the extent of phosphorylation and calculate IC50 values.[1][7]
Luciferase-Based PknG Kinase Assay
This is a non-radioactive method that measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.
-
Principle: The amount of light produced by the luciferase enzyme is directly proportional to the amount of ATP present. Therefore, higher kinase activity results in lower luminescence.
-
Procedure: The assay is performed using a commercial kit, such as ADP-Glo™ (Promega).[9]
-
Reaction Components: The reaction includes PknG, its substrate GarA, and ATP.[9]
-
Inhibitor Testing: this compound and other test compounds are added to the reaction mixture.
-
Signal Detection: After the kinase reaction, the luciferase reagent is added, and the luminescence is measured using a luminometer.
-
Calculation: The percentage of inhibition is calculated relative to a positive control (no inhibitor) and a negative control (no kinase). The IC50 value is determined from a dose-response curve.[5]
Mycobacterial Survival Assay in Macrophages
This assay assesses the ability of an inhibitor to enhance the killing of intracellular mycobacteria by host macrophages.
-
Cell Culture and Infection: Macrophage-like cells (e.g., THP-1 or J774) are differentiated and then infected with Mycobacterium bovis BCG or M. tuberculosis at a specific multiplicity of infection (MOI), typically 10.[5][10]
-
Inhibitor Treatment: After an initial infection period (e.g., 2 hours), the infected macrophages are treated with this compound at a desired concentration (e.g., 10 µM).[5][10]
-
Incubation and Lysis: The cells are incubated for a set period (e.g., 24 hours), after which the macrophages are lysed with a solution like 0.05% SDS to release the intracellular bacteria.[5][10]
-
Viability Assessment: The viability of the released bacteria is determined using a metabolic indicator dye such as alamarBlue.[5][10] A decrease in the metabolic activity of the bacteria in the presence of the inhibitor indicates enhanced killing by the macrophages.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and PknG.
Caption: PknG signaling pathway in M. tuberculosis and its role in host macrophage interaction.
Caption: General workflow for in vitro kinase inhibition assays.
Caption: Logical relationship explaining the selectivity of this compound.
Mechanism of Action and Selectivity
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PknG kinase domain.[1][5] The high selectivity of this compound for PknG over human kinases is attributed to the unique structural features of the PknG ATP-binding pocket.[1][2] X-ray crystallography studies have revealed that the inhibitor is buried deep within a narrow pocket shaped by a unique set of amino acid residues that are not conserved in any human kinase.[1][2] This structural distinction allows this compound to bind with high affinity to PknG while having a negligible effect on a broad panel of human kinases, making it a promising candidate for further therapeutic development with a potentially low off-target toxicity profile.[1]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of M. tuberculosis PknG. Its ability to promote the killing of intracellular mycobacteria by blocking a key virulence factor highlights the therapeutic potential of targeting PknG. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers in the field of tuberculosis drug discovery. The unique mechanism of selectivity of this compound offers a blueprint for the design of next-generation PknG inhibitors with improved potency and drug-like properties. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is warranted to translate these promising preclinical findings into novel treatments for tuberculosis.
References
- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
The Discovery and Initial Characterization of AX20017: A Selective Inhibitor of Mycobacterium tuberculosis Protein Kinase G
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AX20017 is a potent and highly selective small-molecule inhibitor of Protein Kinase G (PknG), a crucial virulence factor for the intracellular survival of Mycobacterium tuberculosis (Mtb). This document provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of this compound. It summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its role within the PknG signaling pathway. The remarkable specificity of this compound for mycobacterial PknG over human kinases highlights its potential as a lead compound for the development of novel anti-tuberculosis therapies.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved sophisticated mechanisms to survive within host macrophages. A key element of this survival strategy is the secretion of the eukaryotic-like serine/threonine protein kinase, PknG.[1][2] PknG plays a pivotal role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby shielding the bacterium from the host's degradative machinery.[1][2][3] Inhibition of PknG has been identified as a promising therapeutic strategy to overcome this blockade and promote the clearance of Mtb.
This compound, a tetrahydrobenzothiophene derivative, emerged from a screening of a large compound library as a potent inhibitor of PknG.[3][4] Subsequent studies have elucidated its specific mode of action and demonstrated its efficacy in cellular models of Mtb infection. This guide synthesizes the foundational research on this compound, offering a detailed resource for professionals in the field of tuberculosis drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the initial characterization of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| Mycobacterium tuberculosis PknG | 0.39 µM | [5] |
| Human Kinases (28 archetypes) | No significant inhibition | [3][5] |
| Other Mycobacterial Kinases (10 known) | Highly selective for PknG | [3][6] |
Table 2: Crystallographic Data for PknG-AX20017 Complex
| Parameter | Value | Reference |
| Resolution | 2.4 Å | [1][2] |
| PDB Code | 2PZI | [7] |
| Key Finding | This compound binds deep within the ATP-binding pocket of PknG. | [1][2] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PknG.[4][6] X-ray crystallography studies have revealed that the inhibitor binds deep within the adenosine-binding site of the PknG kinase domain.[1][2] This binding pocket is shaped by a unique set of amino acid residues that are not conserved in any human kinases, which explains the compound's remarkable selectivity.[1][2] By occupying the ATP-binding site, this compound prevents the phosphorylation of PknG's downstream substrates, thereby disrupting its signaling cascade.
The primary downstream effect of PknG inhibition by this compound is the abrogation of the block in phagosome-lysosome fusion.[3] This allows the host macrophage to traffic the mycobacteria-containing phagosome to the lysosome for degradation, ultimately leading to the killing of the intracellular bacilli.[1][2][3]
Signaling Pathway
PknG is a central regulator of glutamate metabolism and the tricarboxylic acid (TCA) cycle in M. tuberculosis through its interaction with the substrate GarA (glycogen accumulation regulator A).[8][9] PknG phosphorylates GarA, which in turn modulates the activity of key metabolic enzymes.[8] This pathway is crucial for the bacterium's adaptation to the host environment and for maintaining cellular redox homeostasis.[8] this compound's inhibition of PknG disrupts this critical metabolic regulation, contributing to the bacterium's demise.
Experimental Protocols
The following are detailed methodologies for key experiments used in the initial characterization of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from luminescence-based kinase assays used to determine the inhibitory activity of compounds against PknG.[7][10][11]
Objective: To quantify the inhibitory effect of this compound on PknG activity.
Materials:
-
Recombinant purified M. tuberculosis PknG
-
Recombinant purified GarA (or a suitable peptide substrate)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection system
-
96-well or 384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (negative control) and a no-enzyme control (background).
-
In a microplate, add the PknG enzyme to the kinase reaction buffer.
-
Add the serially diluted this compound or DMSO control to the wells containing the enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the GarA substrate and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 40 minutes).[7]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Macrophage Infection and Mycobacterial Survival Assay
This protocol describes a general method to assess the effect of this compound on the intracellular survival of mycobacteria within macrophages.[8][10][11]
Objective: To determine if this compound can reduce the survival of mycobacteria inside host macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Mycobacterium bovis BCG or Mycobacterium tuberculosis
-
Cell culture medium (e.g., DMEM or RPMI-1640) with serum
-
This compound (dissolved in DMSO)
-
Amikacin or other suitable antibiotic to kill extracellular bacteria
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.05% SDS or 0.1% Triton X-100 in water)
-
7H11 agar plates or a viability stain (e.g., alamarBlue)
-
6-well or 24-well tissue culture plates
Procedure:
-
Seed macrophages in tissue culture plates and allow them to adhere overnight. For THP-1 cells, differentiate into macrophage-like cells using PMA.
-
Prepare a single-cell suspension of mycobacteria and opsonize with serum if necessary.
-
Infect the macrophage monolayer with mycobacteria at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).[10][11]
-
Allow phagocytosis to occur for a defined period (e.g., 2-4 hours).
-
Wash the cells with warm PBS to remove extracellular bacteria.
-
Add fresh culture medium containing a low concentration of an antibiotic like amikacin to kill any remaining extracellular bacteria. Also, add the desired concentrations of this compound or a DMSO vehicle control.
-
Incubate the infected cells for a specified duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, wash the cells with PBS.
-
Lyse the macrophages with a gentle lysis buffer to release the intracellular bacteria.
-
Serially dilute the lysate in PBS or culture medium and plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C until colonies appear (typically 3-4 weeks for Mtb).
-
Count the colony-forming units (CFU) to determine the number of viable bacteria per well.
-
Compare the CFU counts from this compound-treated wells to the DMSO control to determine the effect on intracellular survival. Alternatively, a viability reagent like alamarBlue can be used to assess bacterial metabolic activity in the lysate.[10][11]
Conclusion
This compound represents a significant advancement in the search for novel anti-tuberculosis agents. Its discovery and initial characterization have provided a clear proof-of-concept for the therapeutic targeting of Mtb PknG. The high selectivity of this compound for the mycobacterial enzyme over its human counterparts minimizes the potential for off-target effects, a critical attribute for any drug candidate. The detailed understanding of its binding mode within the unique pocket of PknG provides a solid foundation for structure-based drug design and the development of next-generation inhibitors with improved potency and pharmacokinetic properties.[3] Further investigation into compounds with this mechanism of action is warranted to address the urgent need for new treatments for drug-resistant tuberculosis.
References
- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Antibacterial | TargetMol [targetmol.com]
- 6. air.unimi.it [air.unimi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 11. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Protein Kinase G (PknG) in the Survival and Pathogenesis of Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Protein Kinase G (PknG), a eukaryotic-like serine/threonine protein kinase secreted by Mycobacterium tuberculosis (Mtb), is a critical virulence factor that orchestrates the bacterium's survival within the host. This technical guide provides an in-depth analysis of the multifaceted roles of PknG, focusing on its molecular mechanisms, key signaling pathways, and its impact on host-pathogen interactions. Through the subversion of host cellular processes, including the arrest of phagosome maturation, manipulation of autophagy, and suppression of innate immunity, PknG creates a permissive intracellular niche for Mtb replication. Furthermore, PknG plays a pivotal role in regulating the bacterium's metabolism, enabling adaptation to the harsh and nutrient-limited environment of the host. The essentiality of PknG for Mtb survival and virulence makes it a promising target for novel anti-tubercular drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways governed by PknG to serve as a comprehensive resource for the scientific community.
PknG: A Multi-Domain Kinase with Diverse Functions
PknG is a soluble protein kinase comprised of three distinct domains: an N-terminal rubredoxin-like domain, a central kinase domain, and a C-terminal tetratricopeptide repeat (TPR) domain[1][2]. This multi-domain architecture allows PknG to engage in a wide array of interactions and exert diverse functions that are crucial for Mtb pathogenesis.
Manipulation of Host Cellular Processes for Intracellular Survival
Upon infection, Mtb secretes PknG into the cytosol of the host macrophage, where it systematically dismantles the cell's antimicrobial defenses.
Arrest of Phagosome-Lysosome Fusion
A hallmark of Mtb pathogenesis is its ability to prevent the fusion of its containing phagosome with the lysosome, thus avoiding degradation. PknG is a key effector in this process[2][3]. It achieves this by targeting and modulating the function of host Rab GTPases, which are master regulators of vesicular trafficking. PknG interacts with Rab14 and Rab7l1, interfering with their GTP/GDP cycle and preventing the recruitment of downstream effectors necessary for phagosome maturation[4][5]. This blockade ensures that the mycobacterium resides in a non-acidified, nutrient-replete compartment conducive to its replication.
Dual-Role in Autophagy Regulation
PknG exhibits a sophisticated, dual-functional role in manipulating the host's autophagy pathway, a critical cellular process for clearing intracellular pathogens[4][6]. In the early stages of infection, PknG promotes the induction of autophagy by competitively binding to the pleckstrin homology (PH) domain of the host kinase AKT, thereby preventing its activation[4][7]. Subsequently, PknG inhibits the maturation of autophagosomes into degradative autolysosomes. This is achieved through two coordinated mechanisms targeting the host GTPase RAB14: PknG directly interacts with RAB14 to block its GTP hydrolysis, and it phosphorylates the TBC1D4/AS160 protein to suppress its GTPase-activating protein (GAP) activity towards RAB14[4][6][7]. The net effect is a blockage of autophagy flux, which enhances the intracellular survival of Mtb[4][6].
Suppression of Host Innate Immunity via an Unconventional Ubiquitination Cascade
In a remarkable display of molecular mimicry, PknG functions as an unconventional ubiquitinating enzyme, possessing both ubiquitin-activating (E1) and ubiquitin ligase (E3) activities[8]. This allows PknG to hijack the host's ubiquitin-proteasome system to degrade key signaling molecules in the innate immune response. PknG targets TNF receptor-associated factor 2 (TRAF2) and TGF-β-activated kinase 1 (TAK1) for ubiquitination and subsequent proteasomal degradation[8]. The degradation of TRAF2 and TAK1 leads to the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory cytokine production and host defense[8]. This PknG-mediated immunosuppression creates a more favorable environment for Mtb persistence.
Regulation of Mycobacterial Metabolism for Adaptation and Persistence
Beyond its manipulation of host cell biology, PknG is also a critical regulator of Mtb's own metabolic processes, enabling the bacterium to adapt to the nutrient-scarce and stressful conditions within the host.
Sensing Amino Acid Availability and Controlling the TCA Cycle
PknG acts as a sensor of amino acid availability, with glutamate and aspartate being key stimuli for its kinase activity[9]. A primary intracellular substrate of PknG is the forkhead-associated (FHA) domain-containing protein, GarA[9][10]. Phosphorylation of GarA by PknG at Threonine 21 relieves its inhibitory effect on key enzymes of the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate decarboxylase[9][10]. This regulatory mechanism allows Mtb to modulate its central carbon metabolism in response to the availability of host-derived nutrients, a critical aspect of its ability to establish and maintain a chronic infection[9]. Disruption of the PknG-GarA signaling axis leads to defects in glutamate catabolism and attenuates Mtb virulence[9].
Enhancing Survival under Stress and Latency
The metabolic flexibility conferred by PknG is crucial for Mtb's survival under various stress conditions encountered within the host, including hypoxia, nutrient starvation, and antibiotic exposure[11][12]. Deletion of pknG results in a significant reduction in Mtb's ability to survive under these latency-like conditions and diminishes the formation of drug-tolerant persister cells[11][13]. Furthermore, PknG is essential for the formation of stable granulomas, the hallmark structures of latent tuberculosis, and for the reactivation of Mtb from a dormant state[12][13].
Quantitative Data on PknG Function
The following tables summarize key quantitative data related to the activity and effects of PknG.
| Parameter | Value | Substrate/Interactor | Reference |
| Kinase Activity | |||
| Vmax | 11 pmoles/s | TBC1D4 | [14] |
| Km | 34.64 µM | TBC1D4 | [14] |
| Inhibitor Potency | |||
| IC50 of RO9021 | 4.4 ± 1.1 µM | PknG | [15] |
| Metabolic Impact | |||
| Glutamate Accumulation | ~3-fold increase in ΔpknG mutant | M. tuberculosis | [3] |
| Glutamine Accumulation | ~3-fold increase in ΔpknG mutant | M. tuberculosis | [3] |
| De novo Glutamine Synthesis | 50% reduction in ΔpknG mutant | M. tuberculosis | [3] |
Table 1: Biochemical and Metabolic Parameters of PknG
| Condition | Fold Reduction in Survival (ΔpknG vs. WT) | Model System | Reference |
| Hypoxia (40 days) | ~100-fold | M. tuberculosis in vitro | [10] |
| Isoniazid Treatment (Persisters) | ~10-30-fold | M. tuberculosis in vitro | [11] |
| Chronic Mouse Infection with Antibiotic Treatment | 5 to 15-fold | Murine Model | [11] |
| Cornell Mouse Model of Latency (Relapse Rate) | 80-90% (WT/Complemented) vs. 10% (ΔpknG) | Murine Model | [11] |
| Macrophage Infection | ~10-fold less replication | THP-1 Macrophages | [7] |
| Macrophage Infection (24 hours) | 2-fold increase (WT) vs. no growth (ΔpknG) | RAW 264.7 Macrophages | [6] |
Table 2: Impact of PknG Deletion on M. tuberculosis Survival
Key Experimental Protocols
This section provides an overview of the methodologies used to investigate the function of PknG.
In Vitro Kinase Assay
This assay measures the ability of PknG to phosphorylate a substrate, such as GarA.
-
Reagents:
-
Purified recombinant PknG and GarA proteins.
-
Kinase reaction buffer (e.g., 25 mM HEPES-NaOH, pH 7.4, 20 mM magnesium acetate, 1 mM DTT).
-
ATP (including a radiolabeled version like [γ-³²P]ATP for detection).
-
-
Procedure:
-
Incubate purified PknG with its substrate (GarA) in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Separate the proteins by SDS-PAGE.
-
Detect phosphorylation by autoradiography (if using radiolabeled ATP) or by using phosphospecific antibodies.
-
-
Kinetic Analysis: To determine kinetic constants like Km and Vmax, the assay is performed with varying concentrations of the substrate while keeping the enzyme and ATP concentrations constant[4].
Construction of pknG Knockout Mutants
Generating a pknG deletion mutant is essential for studying its function. This is typically achieved through homologous recombination.
-
General Strategy:
-
Construct a suicide delivery vector containing the flanking regions of the pknG gene and a selectable marker.
-
Introduce a disruption or deletion within the pknG coding sequence in the vector.
-
Electroporate the vector into M. tuberculosis.
-
Select for single-crossover events, where the entire plasmid has integrated into the bacterial chromosome.
-
Select for double-crossover events, where the wild-type pknG gene is replaced by the disrupted version, leading to the loss of the plasmid backbone. This often involves a counter-selection step.
-
-
Verification: The successful knockout is confirmed by PCR and Southern blotting to verify the correct genomic arrangement and the absence of the wild-type pknG gene.
Macrophage Infection Model
Studying the interaction of Mtb with macrophages is crucial for understanding PknG's role in intracellular survival.
-
Cell Lines: Commonly used macrophage cell lines include human THP-1 monocytes (differentiated into macrophages with PMA) and murine RAW 264.7 cells. Primary bone marrow-derived macrophages (BMDMs) are also used.
-
Infection Procedure:
-
Culture macrophages to a suitable confluency in multi-well plates.
-
Infect the macrophages with wild-type Mtb, the ΔpknG mutant, and a complemented strain at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).
-
Incubate for a few hours to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
At various time points post-infection, lyse the macrophages.
-
Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on agar plates and counting the colony-forming units (CFUs)[7].
-
Cornell Model of Latent Tuberculosis in Mice
This in vivo model is used to study Mtb persistence and reactivation, processes in which PknG is critically involved.
-
Model Establishment:
-
Infect mice (e.g., C57BL/6 strain) intravenously with a high dose of Mtb.
-
Shortly after infection, treat the mice with anti-tuberculosis drugs (e.g., isoniazid and pyrazinamide) for an extended period (e.g., 12 weeks) to eliminate replicating bacteria and establish a latent, paucibacillary state[11][16].
-
-
Studying Reactivation:
-
After the antibiotic treatment, the infection is considered latent.
-
Reactivation can be induced by immunosuppression (e.g., with corticosteroids like dexamethasone) or can occur spontaneously over time[11][16].
-
The bacterial load in the lungs and spleen is monitored at different time points by CFU counting to assess the ability of the different Mtb strains (wild-type vs. ΔpknG) to persist and reactivate[11].
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving PknG.
Caption: PknG inhibits phagosome maturation by targeting host Rab GTPases.
Caption: PknG's dual role in manipulating host autophagy.
Caption: PknG suppresses innate immunity via ubiquitination.
Caption: PknG regulates Mtb metabolism via GarA phosphorylation.
Caption: Workflow for macrophage infection to assess Mtb survival.
Conclusion and Future Directions
PknG stands out as a master manipulator of both host and mycobacterial biology, making it an indispensable factor for the pathogenesis of Mycobacterium tuberculosis. Its ability to disarm macrophage killing mechanisms, reprogram host signaling pathways, and fine-tune bacterial metabolism underscores its importance as a high-priority target for the development of novel therapeutics. The detailed understanding of its structure and multifaceted functions, as outlined in this guide, provides a solid foundation for the rational design of PknG inhibitors. Future research should focus on further elucidating the intricate network of PknG's host and bacterial interactors, which will undoubtedly reveal new avenues for intervention against tuberculosis. The development of potent and specific PknG inhibitors holds the promise of a new class of anti-tubercular drugs that could act synergistically with existing regimens to shorten treatment duration and combat drug resistance.
References
- 1. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 2. Survival of Pathogenic Mycobacteria in Macrophages Is Mediated through Autophosphorylation of Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mycobacterium tuberculosis protein serine/threonine kinase PknG is linked to cellular glutamate/glutamine levels and is important for growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key Residues in Mycobacterium tuberculosis Protein Kinase G Play a Role in Regulating Kinase Activity and Survival in the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Latent Tuberculosis: Models, Computational Efforts and the Pathogen’s Regulatory Mechanisms during Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Infection of Macrophage-Like THP-1 Cells with Mycobacterium avium Results in a Decrease in Their Ability to Phosphorylate Nucleolin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactivation of Latent Tuberculosis: Variations on the Cornell Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
The Conductor of Survival: An In-depth Technical Guide to M. tuberculosis PknG's Role in Intracellular Persistence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium tuberculosis (M. tb), the etiological agent of tuberculosis, exhibits a remarkable ability to survive and replicate within host macrophages, a cornerstone of its pathogenesis. Central to this intracellular persistence is a sophisticated molecular machinery that manipulates host cellular processes. This technical guide provides a comprehensive examination of the serine/threonine protein kinase G (PknG), a critical virulence factor secreted by M. tb that orchestrates a multi-pronged strategy to ensure its survival. We delve into the molecular mechanisms governed by PknG, from the subversion of phagosomal maturation to the intricate regulation of bacterial metabolism, with a particular focus on the PknG-GarA signaling axis. This document synthesizes current research, presenting quantitative data in structured formats, detailing key experimental protocols, and visualizing complex signaling pathways to offer a definitive resource for researchers and professionals in the field of tuberculosis drug development.
Introduction: PknG, a Master Regulator of M. tuberculosis Intracellular Survival
The success of Mycobacterium tuberculosis as a pathogen is intrinsically linked to its capacity to thrive within the hostile environment of host macrophages. A key player in this intracellular lifestyle is Protein Kinase G (PknG), one of the eleven eukaryotic-like serine/threonine protein kinases (STPKs) encoded by the M. tb genome.[1] Unlike most other STPKs, PknG is secreted into the host cell cytosol during infection, where it directly interfaces with and manipulates host cellular pathways to the bacterium's advantage.[1][2]
PknG's role in virulence is multifaceted. It is essential for blocking the fusion of the mycobacterial phagosome with lysosomes, a critical step that prevents the degradation of the bacterium.[1][3][4] Beyond this canonical role, PknG is a central regulator of M. tb's metabolism, ensuring the bacterium can adapt to the nutrient-limiting conditions within the phagosome.[5][6][7] This kinase has been strongly implicated in the regulation of glutamate and glutamine metabolism, crucial pathways for both energy production and nitrogen assimilation.[6][8][9]
Recent discoveries have also unveiled an even more complex role for PknG, including its function as an unconventional ubiquitinating enzyme that can impair host innate immunity by targeting key signaling molecules for degradation.[10][11] This dual functionality as both a kinase and a ubiquitin ligase highlights the sophisticated strategies employed by M. tb to ensure its intracellular survival. Given its critical and diverse roles in pathogenesis, PknG has emerged as a highly attractive target for the development of novel anti-tuberculosis therapeutics.[1][4] This guide aims to provide a detailed technical overview of the molecular mechanisms orchestrated by PknG, offering a valuable resource for the scientific community dedicated to combating tuberculosis.
The PknG-GarA Signaling Axis: A Linchpin of Metabolic Regulation
A primary mechanism through which PknG exerts its control over M. tb metabolism is through the phosphorylation of its substrate, GarA (Glycogen accumulation regulator A).[5][8][12] GarA is a forkhead-associated (FHA) domain-containing protein that acts as a key regulator of the tricarboxylic acid (TCA) cycle and glutamate metabolism.[5][8] The PknG-GarA signaling cascade is a critical determinant of how M. tb senses and responds to nutrient availability, particularly amino acids, within the host.[5][7][9]
Regulation of GarA by PknG Phosphorylation
PknG-mediated phosphorylation of GarA is triggered by the presence of specific amino acids, with glutamate and aspartate being the primary stimuli.[5][9] This nutrient-sensing capability allows M. tb to rapidly adapt its metabolic state in response to the changing environment of the phagosome. PknG phosphorylates GarA at Threonine 21 (Thr21).[8] This phosphorylation event is mutually exclusive with phosphorylation at the adjacent Threonine 22 (Thr22) by another kinase, PknB.[8]
Unphosphorylated GarA acts as an inhibitor of key metabolic enzymes, including the α-ketoglutarate decarboxylase in the TCA cycle and a large NAD+-specific glutamate dehydrogenase.[8] By phosphorylating GarA, PknG effectively relieves this inhibition, thereby modulating the flow of metabolites through these central pathways.[5][8]
Opposing Metabolic Effects of pknG and garA Disruption
Genetic disruption of pknG and garA results in distinct and opposing metabolic phenotypes, underscoring their counter-regulatory roles. A pknG-deficient mutant of M. tb accumulates high intracellular levels of glutamate and glutamine, approximately threefold higher than the parental strain, and exhibits a defect in glutamate catabolism.[5][6] This mutant also shows a 50% reduction in de novo glutamine synthesis.[6] Conversely, a garA mutant experiences a depletion of intracellular glutamate.[5] These findings highlight the delicate balance maintained by the PknG-GarA axis in controlling amino acid homeostasis, a process that is conserved among Actinobacteria.[5][7]
The following diagram illustrates the PknG-GarA signaling pathway and its impact on central carbon metabolism.
Caption: PknG-GarA signaling pathway in M. tuberculosis.
Subversion of Host Cell Trafficking: The Phagosome Maturation Arrest
A hallmark of M. tb pathogenesis is its ability to arrest the maturation of the phagosome, preventing its fusion with the lysosome and thus avoiding degradation. PknG is a key effector protein secreted by the bacterium to orchestrate this blockade.[1][3][4]
Targeting Host Rab GTPases
Recent studies have revealed that PknG manipulates the host's autophagy and phagosomal maturation pathways by targeting small GTPases of the Rab family. Specifically, PknG interacts with Rab14.[1][13] This interaction is multifaceted:
-
Direct Interaction: PknG directly binds to Rab14, preventing the hydrolysis of Rab14-GTP to Rab14-GDP.[1]
-
Phosphorylation of a GAP: PknG phosphorylates TBC1D4/AS160, a GTPase-activating protein (GAP) for Rab14. This phosphorylation suppresses the GAP activity of TBC1D4, further ensuring that Rab14 remains in its active, GTP-bound state.[1]
By maintaining Rab14 in an active state, PknG disrupts the normal trafficking events that lead to phagosome-lysosome fusion.[1]
A Dual-Functional Effector in Autophagy
PknG exhibits a dual effect on the host autophagy pathway. While it promotes the initial stages of autophagy induction by interacting with the host protein AKT, it simultaneously blocks autophagy flux at the later stage of autophagosome maturation.[1] This overall effect of blocked autophagy flux contributes to enhanced intracellular survival of the pathogen.[1][13] The TPR domain and the kinase activity of PknG are crucial for inhibiting autophagosome maturation.[1]
The following diagram illustrates the mechanism of PknG-mediated phagosome maturation arrest.
Caption: PknG's interference with host cell trafficking.
An Unconventional Ubiquitinating Enzyme: PknG's Role in Immune Evasion
Beyond its kinase activity, PknG exhibits an unprecedented function for a bacterial effector: it acts as an unconventional ubiquitinating enzyme, directly targeting components of the host's innate immune signaling pathways.[10][11] This remarkable activity further solidifies PknG's role as a master manipulator of the host cell.
PknG functions as both a ubiquitin-activating enzyme (E1) and a ubiquitin ligase (E3).[10][11] It catalyzes the ubiquitination and subsequent degradation of two key signaling molecules in the NF-κB pathway: TRAF2 (TNF receptor-associated factor 2) and TAK1 (TGF-β-activated kinase 1).[10][11] By promoting the degradation of TRAF2 and TAK1, PknG effectively inhibits the activation of NF-κB, a central transcription factor in the innate immune response.[10] This suppression of host innate immunity is crucial for the establishment and maintenance of infection.
The mechanism of PknG-mediated ubiquitination is also unconventional. PknG promotes the attachment of ubiquitin to the E2 ubiquitin-conjugating enzyme UbcH7 via an isopeptide bond, rather than the typical thiol-ester bond.[11] PknG can then act as an isopeptidase to release ubiquitin from UbcH7 before attaching it to its substrates.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PknG function.
Table 1: Impact of pknG Deletion on Intracellular Metabolite Levels in M. tuberculosis
| Metabolite | Fold Change in ΔpknG vs. Wild-Type | Reference |
| Glutamate | ~3-fold increase | [6] |
| Glutamine | ~3-fold increase | [6] |
Table 2: Kinetic Parameters of PknG Kinase Activity
| Substrate | Vmax | Km | Reference |
| TBC1D4 | 11 pmoles/s | 34.64 μM | [1] |
Table 3: Effect of PknG on M. tb Intracellular Replication
| M. tb Strain | Replication in THP-1 Macrophages (vs. Wild-Type) | Reference |
| ΔpknG | ~10-fold less | [5] |
| ΔgarA | Severe attenuation (complete loss of replication) | [5] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the function of PknG.
In Vitro Kinase Assay
Objective: To determine the kinase activity of PknG and its ability to phosphorylate substrates.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM HEPES (pH 7.0-7.5), 2 mM MnCl2, and 100 μM ATP.[14][15]
-
Enzyme and Substrate Addition: Add purified recombinant PknG (e.g., 0.5 µg) and the substrate of interest (e.g., GarA, TBC1D4, or an artificial substrate like myelin basic protein) to the reaction mixture.[14][15][16] The molar ratio of kinase to substrate can range from 1:10 to 1:25.[14]
-
Initiation of Reaction: For radioactive assays, add [γ-32P]ATP or [γ-33P]ATP to the reaction mixture.[15][16] For non-radioactive assays, unlabeled ATP is used.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 30-40 minutes.[14][17]
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Radiometric Assay: Separate the reaction products by SDS-PAGE, and visualize phosphorylated proteins by autoradiography.[15] Quantify the signal using a PhosphorImager.[15]
-
Luminescence-Based Assay (e.g., ADP-Glo): Measure the amount of ADP produced, which is proportional to the kinase activity.[17] This is achieved by converting the remaining ATP to a luminescent signal.[16][17]
-
Mass Spectrometry: For identification of phosphorylation sites, digest the protein substrate with trypsin and analyze the resulting peptides by MALDI-TOF or LC-MS/MS.[14]
-
Phagosome-Lysosome Fusion Assay
Objective: To assess the ability of PknG to inhibit the fusion of mycobacteria-containing phagosomes with lysosomes.
Protocol:
-
Macrophage Infection: Infect a macrophage cell line (e.g., J774 or THP-1) with wild-type M. tb or M. bovis BCG, a ΔpknG mutant, and complemented strains for a short period (e.g., 1 hour).[2]
-
Removal of Extracellular Bacteria: Wash the cells to remove non-phagocytosed bacteria.
-
Lysosomal Staining: After a chase period (e.g., 24-48 hours), label the lysosomes with a fluorescent probe such as LysoTracker.
-
Microscopy: Visualize the cells using fluorescence microscopy or confocal microscopy.
-
Quantification: Quantify the colocalization of fluorescently labeled mycobacteria with the lysosomal marker. A lower degree of colocalization in cells infected with wild-type bacteria compared to the ΔpknG mutant indicates inhibition of phagosome-lysosome fusion.
Intracellular Survival Assay
Objective: To measure the ability of M. tb strains to survive and replicate within macrophages.
Protocol:
-
Macrophage Infection: Infect macrophages with the desired M. tb strains at a specific multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an initial incubation period (e.g., 4 hours), wash the cells to remove extracellular bacteria. Gentamicin can be added to the medium to kill any remaining extracellular bacteria.[18]
-
Time Course: At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with a detergent (e.g., saponin or Triton X-100).
-
Colony Forming Unit (CFU) Enumeration: Serially dilute the cell lysates and plate them on appropriate agar medium (e.g., Middlebrook 7H10 or 7H11).
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks, and then count the number of colonies to determine the CFU per well at each time point.
The following diagram provides a workflow for a typical intracellular survival assay.
Caption: A typical workflow for an M. tuberculosis intracellular survival assay.
Conclusion and Future Directions
PknG has unequivocally emerged as a central virulence factor for Mycobacterium tuberculosis, employing a sophisticated and multifaceted strategy to ensure the pathogen's survival within the host. Its ability to act as both a kinase and an unconventional ubiquitinating enzyme allows it to manipulate host cell trafficking, metabolism, and innate immune signaling with remarkable precision. The PknG-GarA signaling axis represents a critical node in the regulation of bacterial metabolism, enabling adaptation to the nutrient-scarce environment of the phagosome.
The detailed molecular understanding of PknG's functions has solidified its position as a prime target for novel anti-tuberculosis drug development. The unique structural features of PknG, particularly in its inhibitor-binding pocket, offer opportunities for the design of highly specific inhibitors with minimal off-target effects on human kinases.[15][19]
Future research should continue to unravel the full spectrum of PknG's host and bacterial substrates to gain a more comprehensive picture of its regulatory network. Elucidating the precise mechanisms that regulate PknG's secretion and its dual enzymatic activities will be crucial. Furthermore, exploring the interplay between PknG and other secreted effector proteins will shed light on the coordinated effort by M. tb to establish its intracellular niche. A deeper understanding of these intricate molecular interactions will undoubtedly pave the way for the development of innovative host-directed and pathogen-directed therapies to combat the global threat of tuberculosis.
References
- 1. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. From infection niche to therapeutic target: the intracellular lifestyle of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mycobacterium tuberculosis protein serine/threonine kinase PknG is linked to cellular glutamate/glutamine levels and is important for growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]
- 8. Regulation of glutamate metabolism by protein kinases in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. New substrates and interactors of the mycobacterial Serine/Threonine protein kinase PknG identified by a tailored interactomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Mycobacterium tuberculosis PknG by non-catalytic rubredoxin domain specific modification: reaction of an electrophilic nitro-fatty acid with the Fe–S center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rcsb.org [rcsb.org]
AX20017: A Technical Guide to the Inhibition of Phagosome-Lysosome Fusion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intracellular pathogens, most notably Mycobacterium tuberculosis (Mtb), have evolved sophisticated mechanisms to evade host immune clearance. A key survival strategy is the inhibition of phagosome-lysosome fusion within host macrophages, preventing the delivery of the pathogen to the degradative lysosomal compartment. The mycobacterial protein kinase G (PknG) has been identified as a critical virulence factor that orchestrates this blockade. AX20017 is a potent and highly selective small-molecule inhibitor of PknG. By targeting PknG, this compound effectively restores the natural process of phagosome maturation and fusion with lysosomes, leading to the eradication of intracellular mycobacteria. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its efficacy.
Introduction to Phagosome-Lysosome Fusion and Mycobacterial Evasion
Phagocytosis is a fundamental process of the innate immune system whereby macrophages engulf and eliminate pathogens. Following engulfment, the newly formed phagosome undergoes a maturation process, sequentially fusing with early endosomes, late endosomes, and finally lysosomes.[1] This maturation culminates in the formation of a highly acidic and hydrolytic phagolysosome, which effectively degrades and destroys the internalized pathogen.[1]
Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved to arrest this maturation process.[1] A key effector in this immune evasion is the serine/threonine protein kinase G (PknG), which is secreted by the bacterium into the host cell cytosol.[2][3][4] PknG interferes with host cell signaling pathways that regulate vesicular trafficking, thereby preventing the fusion of the mycobacteria-containing phagosome with lysosomes.[5][6] This allows the bacteria to survive and replicate within the protected intracellular niche of the macrophage.[2][5]
This compound: A Specific Inhibitor of PknG
This compound is a tetrahydrobenzothiophene compound that has been identified as a highly specific and potent inhibitor of Mtb PknG.[3][4] It targets the ATP-binding site of the PknG kinase domain, effectively blocking its enzymatic activity.[2][5] Structural studies have revealed that the this compound-binding pocket in PknG contains a unique set of amino acid residues not found in human kinases, which explains the compound's high selectivity.[2][6] This specificity is crucial for a therapeutic agent, as it minimizes off-target effects on host cell kinases.[3][4][7]
Mechanism of Action
The inhibitory action of this compound on PknG restores the normal phagosome maturation pathway. By neutralizing PknG's interference, this compound allows for the recruitment of key host factors to the phagosome, leading to its fusion with lysosomes and the subsequent killing of the entrapped mycobacteria.[2][3][4][6]
Quantitative Data
The efficacy of this compound and other PknG inhibitors has been quantified in several studies. The following tables summarize the key findings.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Mtb PknG | 0.39 | [8] |
| This compound | Mtb PknG | 5.49 | [5] |
| AZD7762 | Mtb PknG | 30.3 | [5] |
| R406 | Mtb PknG | 7.98 | [5] |
| R406f | Mtb PknG | 16.1 | [5] |
| CYC116 | Mtb PknG | 35.1 | [5] |
| Condition | Treatment | Phagosome-Lysosome Fusion (%) | Reference |
| Wild-Type BCG Infection | No Inhibitor | 31 | [5] |
| ΔPknG BCG Infection | No Inhibitor | ~79 | [5] |
| Wild-Type BCG Infection | AZD7762 (10 µM) | Increased | [5] |
| Wild-Type BCG Infection | R406 (10 µM) | Increased | [5] |
| Wild-Type BCG Infection | R406f (10 µM) | Increased | [5] |
| Wild-Type BCG Infection | CYC116 (10 µM) | No significant increase | [5] |
Experimental Protocols
Phagosome-Lysosome Fusion Assay
This protocol is adapted from studies investigating the effect of PknG inhibitors on mycobacterial trafficking in macrophages.[5]
Objective: To visualize and quantify the fusion of mycobacteria-containing phagosomes with lysosomes.
Materials:
-
J774.1 murine macrophage cell line
-
GFP-expressing Mycobacterium bovis BCG (BCG-GFP)
-
This compound or other PknG inhibitors
-
Primary antibody: Rabbit anti-LAMP1
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
Confocal microscope
Procedure:
-
Seed J774.1 macrophages on coverslips in a 24-well plate and culture overnight.
-
Infect the macrophages with BCG-GFP at a multiplicity of infection (MOI) of 10 for 30 minutes.
-
Wash the cells to remove extracellular bacteria.
-
Incubate the infected cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 90 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 1% bovine serum albumin.
-
Incubate with the primary anti-LAMP1 antibody to stain lysosomes.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a confocal microscope. Co-localization of GFP (BCG) and the LAMP1 signal indicates phagosome-lysosome fusion.
-
Quantify the percentage of bacteria co-localizing with LAMP1 by counting at least 100 bacteria per condition.
In Vitro PknG Kinase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against PknG.[5]
Objective: To measure the IC50 value of this compound for PknG.
Materials:
-
Recombinant Mtb PknG
-
Kinase substrate (e.g., a generic kinase peptide substrate)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
This compound and other test compounds
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing PknG, its substrate, and ATP in a suitable kinase buffer.
-
Add serial dilutions of this compound or other test compounds to the wells of a microplate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
PknG-Mediated Inhibition of Phagosome Maturation
Mycobacterium tuberculosis secretes PknG into the host macrophage cytosol. PknG then interferes with host signaling cascades that are essential for phagosome maturation. One identified target is the Rab7l1 signaling pathway, which is involved in the recruitment of lysosomal components to the phagosome.[9] By disrupting this pathway, PknG prevents the fusion of the phagosome with the lysosome, creating a safe intracellular haven for the bacteria.
Caption: PknG inhibits phagosome-lysosome fusion by targeting Rab7l1.
This compound Restoration of Phagosome Maturation
This compound enters the macrophage and specifically inhibits the kinase activity of PknG. This relieves the block on the host signaling pathways, allowing for the normal maturation of the phagosome and its fusion with the lysosome, ultimately leading to the destruction of the intracellular mycobacteria.
Caption: this compound inhibits PknG, allowing phagosome maturation to proceed.
Experimental Workflow for Assessing PknG Inhibitors
The following diagram outlines the typical workflow for screening and characterizing potential PknG inhibitors like this compound.
Caption: A typical workflow for identifying and validating PknG inhibitors.
Conclusion
This compound represents a promising therapeutic lead that targets a key virulence mechanism of Mycobacterium tuberculosis. By specifically inhibiting PknG, this compound restores the host's innate ability to clear the infection through phagosome-lysosome fusion. The high selectivity of this compound for the mycobacterial kinase over human kinases underscores its potential as a safe and effective anti-tubercular agent. Further research and development of this compound and similar PknG inhibitors could provide a new class of drugs to combat tuberculosis, including drug-resistant strains. This guide provides the foundational knowledge and experimental framework for researchers to further investigate this important therapeutic target.
References
- 1. Combating Tuberculosis via Restoring the Host Immune Capacity by Targeting M. tb Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. This compound | Antibacterial | TargetMol [targetmol.com]
- 9. Mycobacterial PknG Targets the Rab7l1 Signaling Pathway To Inhibit Phagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
AX20017: A Paradigm of Selective Kinase Inhibition Targeting Mycobacterium tuberculosis
An In-depth Technical Guide on the Selectivity of AX20017 for Mycobacterial Protein Kinase G Over Human Kinases
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on unconventional targets. One such promising target is Protein Kinase G (PknG), a eukaryotic-like serine/threonine protein kinase essential for the intracellular survival of Mtb within host macrophages.[1][2] PknG is a crucial virulence factor that prevents the fusion of mycobacterial phagosomes with lysosomes, thereby shielding the bacilli from degradation.[1][2][3] The small-molecule inhibitor, this compound, has been identified as a potent and highly selective inhibitor of Mtb PknG, demonstrating a significant potential for therapeutic development.[1][4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against mycobacterial PknG in contrast to a broad panel of human kinases. The structural basis for this remarkable selectivity and the experimental protocols for its determination are also elaborated.
Quantitative Selectivity Data
This compound exhibits a high degree of selectivity for mycobacterial PknG. Its inhibitory activity has been quantified against PknG and contrasted with its activity against a wide array of human kinases. The data underscores the minimal off-target effects of this compound on the human kinome, a critical attribute for a viable drug candidate.
| Target Kinase | Organism | Inhibitor | IC50 (µM) | Reference |
| Protein Kinase G (PknG) | Mycobacterium tuberculosis | This compound | 0.39 | [4][6] |
| Panel of 28 Human Kinases | Homo sapiens | This compound | No effect observed | [1][4] |
Table 1: Comparative Inhibitory Activity of this compound against Mycobacterial and Human Kinases.
Structural Basis for Selectivity
The profound selectivity of this compound for Mtb PknG is rooted in the unique structural features of the kinase's ATP-binding pocket. X-ray crystallography of the PknG-AX20017 complex has revealed that the inhibitor binds deep within the adenosine-binding site.[1][2][5][7] This binding pocket is shaped by a distinctive set of amino acid residues that are not conserved in any human kinases.[1][2][8] This unique topology creates a specific binding environment that accommodates this compound with high affinity, while being inhospitable to the inhibitor in the homologous ATP-binding sites of human kinases.[1][2][8] Mutagenesis studies targeting these specific residues in PknG have shown a drastic reduction in the inhibitory potency of this compound, further confirming that these unique structural elements are the primary determinants of its selectivity.[1][2][8]
Signaling Pathway of PknG in Mycobacterial Survival
PknG plays a pivotal role in the pathogenesis of tuberculosis by manipulating host cellular processes to ensure the survival of the mycobacteria within macrophages. Upon infection, Mtb is enclosed in a phagosome. Typically, this phagosome would mature and fuse with a lysosome, leading to the destruction of the bacteria. However, Mtb translocates PknG into the host cell cytosol, where it disrupts the normal phagosome maturation pathway, preventing lysosomal fusion and creating a protected niche for bacterial replication.[1][3] Inhibition of PknG by this compound restores the normal phagosome-lysosome fusion process, leading to the delivery of the mycobacteria to the degradative lysosomal compartment and subsequent killing of the bacilli.[1][3][6]
Caption: PknG's role in mycobacterial survival and this compound's mechanism of action.
Experimental Protocols
The determination of kinase inhibition and selectivity involves precise biochemical assays. The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay (Radiometric ATP Consumptive Assay)
This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate group from ATP into a substrate.
-
Materials:
-
Purified recombinant kinase (Mtb PknG or human kinase)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for PknG)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer. A typical concentration range would be from 5 x 10⁻⁵ M to 1.5 x 10⁻¹⁰ M.[6]
-
In a microcentrifuge tube, combine the kinase, its substrate, and the diluted this compound or DMSO (as a vehicle control).
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Luciferase-Based Kinase Assay
This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ATP remaining in the reaction.
-
Materials:
-
Purified recombinant kinase and substrate
-
Kinase reaction buffer
-
This compound stock solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque microplates
-
Luminometer
-
-
Procedure:
-
Dispense serial dilutions of this compound into the wells of a microplate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time.
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luciferase reaction.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence in each well using a luminometer. The light output is inversely correlated with kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.
-
Caption: General workflow for in vitro kinase inhibition assays.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for tuberculosis. Its high potency and exceptional selectivity for Mtb PknG over human kinases minimize the potential for off-target effects, a common hurdle in kinase inhibitor development.[9][10][11] The unique structural features of the PknG ATP-binding pocket provide a clear rationale for this selectivity and offer a blueprint for the structure-based design of next-generation PknG inhibitors. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and other novel anti-mycobacterial agents. The selective targeting of virulence factors like PknG, which are homologous to host molecules, is a validated and promising strategy to combat the proliferation of M. tuberculosis.[1][2][8]
References
- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. air.unimi.it [air.unimi.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-Target Effects of BCR-ABL and JAK2 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
AX20017: A Technical Guide to a Potent Inhibitor of Mycobacterium tuberculosis Virulence
For Researchers, Scientists, and Drug Development Professionals
Abstract
AX20017 is a potent and selective small molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a serine/threonine protein kinase essential for the bacterium's survival and persistence within host macrophages. By targeting PknG, this compound disrupts key signaling pathways that prevent the fusion of phagosomes with lysosomes, a critical mechanism for mycobacterial clearance by the host immune system. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its evaluation, and a detailed visualization of the PknG signaling pathway it inhibits. The information presented herein is intended to support researchers and drug development professionals in the exploration of PknG inhibitors as a novel therapeutic strategy against tuberculosis.
Physicochemical Properties of this compound
This compound is a tetrahydrobenzothiophene derivative with the following key identifiers and properties.
| Property | Value |
| CAS Number | 329221-38-7 |
| Molecular Formula | C₁₃H₁₆N₂O₂S |
| Molecular Weight | 264.34 g/mol |
| Synonyms | PknG Inhibitor, 2-(Cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of Mtb PknG.[1][2] Structural studies have revealed that this compound binds deep within the ATP-binding pocket of the PknG kinase domain.[3] This binding is highly specific, with this compound showing minimal inhibition against a panel of human kinases, highlighting its potential for targeted therapy with reduced off-target effects. The inhibition of PknG by this compound has a profound impact on the intracellular survival of M. tuberculosis.
The primary downstream effect of PknG inhibition by this compound is the restoration of phagosome-lysosome fusion in infected macrophages. PknG is known to be secreted by Mtb into the host cell cytosol, where it interferes with host cell trafficking pathways to arrest phagosome maturation. By inhibiting PknG, this compound allows the host cell to proceed with the normal phagocytic pathway, leading to the delivery of the mycobacteria to the degradative environment of the lysosome and subsequent bacterial killing.
Recent studies have further elucidated the role of PknG in manipulating host ubiquitin signaling pathways to promote Mtb survival. PknG has been shown to possess an unusual ubiquitinating and deubiquitinating activity, targeting key components of the host innate immune response.[4][5] By inhibiting PknG, this compound likely abrogates this manipulation, further contributing to the restoration of host-mediated bacterial clearance.
In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ for PknG | 0.39 µM | [1] |
| Effect on Mtb in macrophages | Promotes mycobacterial transfer to lysosomes and killing | [3][6] |
| Selectivity | Highly selective for PknG over human kinases | [3] |
PknG Signaling Pathway and Point of Intervention by this compound
The following diagram illustrates the proposed signaling pathway of Mtb PknG and the inhibitory action of this compound.
Caption: PknG signaling pathway and this compound intervention.
Experimental Protocols
In Vitro PknG Kinase Assay (Luminescence-Based)
This protocol is adapted from luminescence-based kinase assays used to determine the inhibitory activity of compounds against PknG.[6][7]
Materials:
-
Recombinant purified Mtb PknG
-
PknG substrate (e.g., Myelin Basic Protein (MBP) or GarA)
-
This compound (or other test inhibitors) dissolved in DMSO
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
PknG enzyme (e.g., 170 nM final concentration)
-
Substrate (e.g., 7 µM GarA or 5 µM MBP)
-
This compound dilution or DMSO (for control wells)
-
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 37°C for 40 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Macrophage Infection Assay with Mycobacterium tuberculosis
This protocol provides a general framework for assessing the intracellular survival of Mtb in macrophages in the presence of this compound.[8][9][10]
Materials:
-
Macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages (BMDMs)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H10 or 7H11 agar plates
-
24-well tissue culture plates
Procedure:
-
Macrophage Seeding: Seed macrophages into 24-well plates at a density that will result in a confluent monolayer on the day of infection. For THP-1 cells, differentiate with PMA for 24-48 hours prior to infection.
-
Mtb Culture Preparation: Grow Mtb in Middlebrook 7H9 broth to mid-log phase. Before infection, wash the bacteria with PBS and resuspend in cell culture medium without antibiotics. Disperse bacterial clumps by passing through a syringe with a fine-gauge needle or by sonication.
-
Infection: Infect the macrophage monolayers with Mtb at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria.
-
This compound Treatment: Add fresh cell culture medium containing the desired concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the infected and treated cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis and CFU Enumeration:
-
At each time point, wash the cells with PBS.
-
Lyse the macrophages with lysis buffer to release the intracellular bacteria.
-
Prepare serial dilutions of the cell lysates in PBS with 0.05% Tween 80.
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
-
Data Analysis: Compare the CFU counts from this compound-treated wells to the DMSO-treated control wells to determine the effect of the inhibitor on intracellular mycobacterial survival.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of this compound or similar PknG inhibitors.
Caption: Preclinical evaluation workflow for PknG inhibitors.
Conclusion
This compound represents a promising lead compound for the development of novel anti-tuberculosis therapeutics that act by inhibiting a key virulence factor of M. tuberculosis. Its high potency and selectivity for PknG, coupled with its demonstrated efficacy in cellular models, underscore the potential of targeting this kinase. The experimental protocols and pathway information provided in this guide are intended to facilitate further research into this compound and other PknG inhibitors, with the ultimate goal of advancing new and effective treatments for tuberculosis.
References
- 1. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infection of macrophages with Mycobacterium tuberculosis induces global modifications to phagosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. embopress.org [embopress.org]
- 5. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols for AX20017 In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of AX20017 against its target kinase, Protein Kinase G (PknG) from Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals working on anti-mycobacterial drug discovery.
Introduction
This compound is a potent and highly selective inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG), a key virulence factor that allows mycobacteria to survive within macrophages by blocking phagosome-lysosome fusion.[1][2] this compound targets the ATP-binding site of the PknG kinase domain, thereby inhibiting its catalytic activity.[2] This inhibition restores the normal host cell process of lysosomal degradation of internalized mycobacteria, making PknG an attractive target for novel anti-tuberculosis therapies.[2] The following protocols describe methods to quantify the inhibitory effect of this compound on PknG activity in vitro.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | Target Kinase | Substrate | IC50 (µM) | Reference |
| This compound | PknG | GarA | 0.9 | [3] |
| This compound | PknG | PknG-K181M | ~0.063 | [1] |
Experimental Protocols
Two common methods for performing in vitro kinase assays with this compound are the luciferase-based kinase assay and the radioactive kinase assay.
Protocol 1: Luciferase-Based PknG Kinase Assay (Kinase-Glo)
This method measures the amount of ATP remaining in the reaction after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and vice versa.
Materials:
-
Recombinant GST-tagged PknG
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.6, 1 mM DTT, 10 mM MnCl2, 250 µg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a white 96-well plate, add 20 µL of the kinase reaction mixture containing:
-
1 µM GST-PknG
-
5 µM MBP
-
1 µM ATP
-
10 µM of each this compound dilution (or vehicle control)
-
-
Incubate the plate at 30°C for 30 minutes.
-
After incubation, add 40 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Radioactive Kinase Assay
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
Materials:
-
Recombinant PknG (wild-type or a kinase-dead mutant as a substrate)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction mixtures containing PknG (e.g., 0.5 µg of PknGΔN) and its substrate (e.g., kinase-dead PknG-K181M).
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at the desired temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of phosphorylation and calculate the inhibition by this compound.
Visualizations
Signaling Pathway
Caption: Inhibition of PknG by this compound restores phagosome-lysosome fusion.
Experimental Workflow
Caption: Workflow for the in vitro luciferase-based kinase assay.
References
- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AX20017 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of AX20017 for various experimental settings. The protocols outlined below are intended to serve as a guide and may require optimization for specific experimental conditions.
Compound Information
-
Name: this compound
-
CAS No.: 329221-38-7
-
Molecular Formula: C₁₃H₁₆N₂O₂S
-
Molecular Weight: 264.34
-
Mechanism of Action: this compound is a small-molecule inhibitor of protein kinase G (PknG), a key virulence factor in Mycobacterium tuberculosis.[1][2][3] It selectively targets the ATP-binding pocket of PknG, leading to the transfer of mycobacteria to lysosomes and their subsequent elimination.[1][3][4][5] this compound has been shown to be highly selective for mycobacterial PknG over human kinases.[5][6]
Solubility Data
This compound is a white to off-white solid.[1] Its solubility in common laboratory solvents is summarized in the table below. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of this compound; therefore, using newly opened DMSO is recommended.[1] For aqueous solutions, the use of a co-solvent like DMSO is necessary.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 130 | 491.79 | Ultrasonic treatment may be required.[1] |
| DMSO | 32 | 121.06 | Sonication is recommended.[2] |
Preparation of Stock Solutions
For experimental use, it is recommended to prepare a concentrated stock solution of this compound in DMSO. This stock solution can then be diluted to the desired final concentration for various assays.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.64 mg of this compound.
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: If necessary, facilitate dissolution by using an ultrasonic bath until the solution is clear.[1]
-
Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][7]
Protocols for In Vitro Experiments
This compound is frequently used in a variety of in vitro assays to study its inhibitory effects on PknG and its impact on mycobacterial survival within host cells.
Kinase Assays
Radiometric ATP consumption assays are commonly used to determine the IC₅₀ value of this compound against PknG.[1]
Protocol:
-
Prepare a serial dilution of this compound in the kinase assay buffer. A typical concentration range for IC₅₀ determination is from 5 x 10⁻⁵ M to 1.5 x 10⁻¹⁰ M.[1]
-
Combine the PknG enzyme with its substrate (e.g., a kinase-dead mutant of PknG) in the assay buffer.[1]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at the optimal temperature and time for the kinase.
-
Stop the reaction and separate the phosphorylated proteins using SDS-PAGE.
-
Analyze the results by autoradiography or a PhosphorImager to quantify the amount of incorporated radiolabel and determine the IC₅₀ value.[1]
Cell-Based Assays (e.g., Macrophage Infection Models)
This compound can be used to treat infected macrophages (e.g., J774 or THP-1 cells) to assess its effect on intracellular mycobacterial survival.[1][8]
Protocol:
-
Cell Culture: Culture and differentiate macrophages as required for your specific cell line.
-
Infection: Infect the macrophages with Mycobacterium tuberculosis or other relevant mycobacterial species at a specified multiplicity of infection (MOI).
-
Treatment: Prepare the desired concentrations of this compound (e.g., 10 µM, 20 µM) by diluting the DMSO stock solution in the cell culture medium.[1] It is crucial to include a vehicle control (DMSO alone) at the same final concentration as in the treated wells.
-
Incubation: Add the this compound-containing medium to the infected cells and incubate for the desired duration (e.g., 2, 24, or 48 hours).[1][8]
-
Assessment of Mycobacterial Viability: Lyse the macrophages and determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on appropriate agar plates and counting colony-forming units (CFU).[9]
Protocols for In Vivo Experiments
For in vivo studies, this compound can be formulated for administration to animal models, such as mice infected with Mycobacterium tuberculosis.
Preparation of Dosing Solution
A common formulation for in vivo use involves a combination of DMSO and corn oil to ensure solubility and bioavailability.
Protocol for a 3.25 mg/mL Dosing Solution:
-
Prepare a concentrated DMSO stock solution of this compound (e.g., 32.5 mg/mL).
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 32.5 mg/mL DMSO stock solution to the corn oil.
-
Mix thoroughly to ensure a uniform suspension. This protocol yields a clear solution of ≥ 3.25 mg/mL.[1] If the solution is a suspension, it should be prepared fresh for each use.[2]
Animal Dosing
The prepared this compound formulation can be administered to infected animals, typically via oral gavage. The specific dose and frequency will depend on the experimental design and animal model.
General Experimental Outline:
-
Infection: Mice are infected with M. tuberculosis, for example, via intravenous injection with a specific CFU count.[10]
-
Treatment Initiation: Treatment with this compound is typically initiated at a set time point post-infection (e.g., 7 days).[10]
-
Administration: The prepared this compound dosing solution is administered to the mice (e.g., daily by oral gavage).
-
Monitoring: The efficacy of the treatment can be assessed by monitoring animal body weight and determining the bacterial load (CFU) in organs like the lungs and spleen at the end of the treatment period.[10]
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For research use only. Not for human consumption.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using AX20017 in a M. tuberculosis Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (M. tb), the etiological agent of tuberculosis (TB), has evolved sophisticated mechanisms to survive within host macrophages. A key virulence factor in this process is the eukaryotic-like serine/threonine protein kinase G (PknG), which is secreted by the bacterium to prevent the fusion of the mycobacterial phagosome with the lysosome, thereby avoiding degradation.[1][2][3]
AX20017 is a potent and highly selective small-molecule inhibitor of PknG.[4][5] It acts as a host-directed therapeutic agent by disabling this crucial survival mechanism of M. tb. Unlike conventional antibiotics that target bacterial replication, this compound does not inhibit mycobacterial growth in axenic culture but rather prevents intracellular survival, making it an attractive candidate for adjunct therapy.[4] Its high specificity for mycobacterial PknG over human kinases minimizes the potential for host toxicity.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical M. tb infection models.
Mechanism of Action of this compound
This compound functions by competitively binding to the ATP-binding pocket of the PknG kinase domain.[7][9] The inhibitor fits into a narrow, deep pocket shaped by a unique set of amino acid residues not found in human kinases, which accounts for its high specificity.[2][7] By inhibiting the kinase activity of PknG, this compound prevents the downstream signaling events that block phagosome maturation. This restores the host cell's natural ability to traffic the mycobacteria-containing phagosome to the lysosome for degradation and clearance.[1][4][7][8]
Data Presentation: Properties of this compound
Quantitative data for this compound from various studies are summarized below for easy reference and comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Assay Type | Reference(s) |
| IC₅₀ | M. tb PknG | 0.39 µM | Radiometric ATP Consumption | [4][5][10] |
| IC₅₀ | M. tb PknG | 5.49 µM | Luciferase-based Kinase Assay | [1] |
| Selectivity | Human Kinases | No significant inhibition | Screen of 28 human kinases | [5][8] |
Table 2: Efficacy of this compound in Intracellular M. tb Infection Models
| Model System | This compound Conc. | Effect | Reference(s) |
| M. bovis BCG-infected murine macrophages | 20 µM | 54% reduction in bacterial burden in activated macrophages | [4] |
| M. tb-infected murine peritoneal macrophages | 25 µM | Reduced intracellular survival of M. tb | [9][11] |
| M. tb-infected murine peritoneal macrophages | 25 µM | Enhanced bactericidal activity of Isoniazid and Rifampicin | [9][11] |
| M. tb H37Rv-infected THP-1 macrophages | 1 µM, 10 µM | Significant decrease in intracellular survival at 48h | [12] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | This compound Conc. | Effect on Host Cells | Assay Type | Reference(s) |
| J774 murine macrophages | 20 µM | No effect on viability, proliferation, or phagocytosis | Tritiated thymidine incorporation, Latex bead uptake | [4][8][10] |
| THP-1 human macrophages | Up to 10 µM | No adverse effects on cell viability at 48h | Not specified | [12] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of this compound in common M. tb infection models.
Protocol 1: In Vitro PknG Kinase Inhibition Assay
This protocol is adapted from methods used to determine the IC₅₀ of kinase inhibitors.[1][10]
Objective: To determine the concentration of this compound required to inhibit 50% of PknG kinase activity.
Materials:
-
Recombinant purified M. tb PknG
-
Myelin Basic Protein (MBP) as a substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
12.5% SDS-PAGE gels
-
Phosphorimager system
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. A typical range would be from 50 µM down to 1.5 nM.[10] Include a DMSO-only control (vehicle).
-
In a microcentrifuge tube, combine 2 µg of PknG enzyme and the desired concentration of this compound.
-
Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding MBP substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the phosphorylated proteins on a 12.5% SDS-PAGE gel.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the amount of phosphorylated MBP using a Phosphorimager.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Intracellular Viability Assay in a Macrophage Model
This protocol describes the infection of a macrophage cell line (e.g., THP-1) and subsequent treatment with this compound to assess its effect on intracellular bacterial survival.[13][14][15]
Objective: To quantify the reduction in viable intracellular M. tb following treatment with this compound.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
M. tuberculosis H37Rv (or a suitable reporter strain)
-
This compound stock solution
-
Sterile PBS
-
0.05% SDS or 0.1% Triton X-100 in PBS for cell lysis
-
Middlebrook 7H10 agar plates
Procedure:
-
Macrophage Differentiation: Seed THP-1 monocytes into 24-well plates at a density of 5 x 10⁵ cells/well in RPMI-1640 containing 20-40 ng/mL PMA. Incubate for 24-48 hours to allow differentiation into adherent macrophages.[16]
-
Bacterial Preparation: Grow M. tb to mid-log phase. Disperse clumps by passing the culture through a 27-gauge needle or by brief sonication. Adjust the bacterial suspension to the desired concentration in RPMI medium.
-
Infection: Wash the differentiated macrophages with warm PBS to remove non-adherent cells and PMA. Infect the cells with the M. tb suspension at a multiplicity of infection (MOI) of 1 to 10 for 2-4 hours at 37°C.[11][13]
-
Removal of Extracellular Bacteria: Aspirate the inoculum and wash the cells three times with warm PBS to remove extracellular bacteria. Some protocols include a short incubation with amikacin (e.g., 200 µg/mL for 1 hour) to kill any remaining extracellular bacilli, followed by washing.[13]
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM) or vehicle control (DMSO).
-
Incubation: Incubate the infected and treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis and CFU Enumeration: At each time point, wash the cells with PBS. Lyse the macrophage monolayer with 0.05% SDS or 0.1% Triton X-100 for 10 minutes.
-
Prepare serial dilutions of the cell lysates in PBS + 0.05% Tween 80.
-
Plate the dilutions onto 7H10 agar plates. Incubate at 37°C for 3-4 weeks.
-
Data Analysis: Count the colonies to determine the number of colony-forming units (CFU) per well. Calculate the percentage reduction in CFU compared to the vehicle-treated control.
Protocol 3: Host Cell Cytotoxicity Assay
This protocol uses the MTT assay to assess the toxicity of this compound on the macrophage host cells.[16]
Objective: To determine the concentration at which this compound becomes toxic to macrophage host cells.
Materials:
-
Differentiated THP-1 or J774 macrophages in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS, 50% DMF)
Procedure:
-
Seed and differentiate macrophages in a 96-well plate as described in Protocol 2.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubate for the same duration as the infection experiment (e.g., 48 or 72 hours).
-
Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 4: In Vivo Murine Infection Model (Outline)
This protocol provides a high-level framework for evaluating this compound, often in combination with other TB drugs, in a BALB/c mouse model of chronic infection.[9][17][18]
Objective: To assess the in vivo efficacy of this compound in reducing the mycobacterial burden in a mouse model.
Materials:
-
M. tuberculosis H37Rv
-
Aerosol infection chamber or supplies for intravenous injection
-
This compound formulation for oral gavage or other route of administration
-
Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) for combination studies
-
BSL-3 animal facility
Procedure:
-
Infection: Infect mice with a low dose of M. tb H37Rv via the aerosol route to establish a lung infection.[17] Alternatively, intravenous infection can be used.[19][20]
-
Establishment of Chronic Infection: Allow the infection to progress for 4-6 weeks to establish a chronic state.
-
Treatment: Begin treatment with this compound alone or in combination with standard anti-TB drugs. Administer compounds daily via oral gavage for a specified period (e.g., 4-8 weeks). A control group should receive the vehicle.
-
Monitoring: Monitor mice for weight loss and clinical signs of disease throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates onto 7H10 agar to determine the bacterial CFU load.
-
Data Analysis: Compare the log₁₀ CFU counts from treated groups to the vehicle control group to determine the efficacy of the treatment.
References
- 1. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Inhibition of Mycobacterium tuberculosis PknG by non-catalytic rubredoxin domain specific modification: reaction of an electrophilic nitro-fatty acid with the Fe–S center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combating Tuberculosis via Restoring the Host Immune Capacity by Targeting M. tb Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Antibacterial | TargetMol [targetmol.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Modelling of cerebral tuberculosis in BALB/c mice using clinical strain from patients with CNS tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
AX20017: A Targeted Approach to Combat Intracellular Mycobacteria in Macrophages
Application Note and Protocol
Introduction
Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, has evolved sophisticated mechanisms to survive and replicate within host macrophages, effectively evading the host's immune system. A key virulence factor in this process is the eukaryotic-like serine/threonine protein kinase G (PknG), which is secreted by M. tb into the macrophage cytosol.[1][2] PknG plays a crucial role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby creating a protected niche for bacterial survival and replication.[3][4] AX20017 is a potent and highly selective small molecule inhibitor of PknG, demonstrating significant promise as a host-directed therapeutic agent against tuberculosis.[1][5] By specifically targeting this key mycobacterial virulence factor, this compound restores the macrophage's innate ability to eliminate intracellular pathogens.[6]
This document provides detailed application notes and protocols for researchers utilizing this compound to study its effects on infected macrophages.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding deep within the adenosine-binding pocket of the PknG kinase domain.[1][6] This binding is highly specific due to a unique set of amino acid residues in the PknG binding pocket that are not conserved in human kinases, ensuring minimal off-target effects on host cell processes.[1][2] Inhibition of PknG activity by this compound disrupts the signaling cascade that prevents phagosome-lysosome fusion.[3][7] Consequently, the mycobacteria-containing phagosome matures into a phagolysosome, exposing the bacteria to the harsh, degradative environment of the lysosome, leading to their elimination.[1][6] Furthermore, studies have shown that PknG inhibition can also suppress the formation of persistent, drug-tolerant M. tb populations, suggesting a role for this compound in combating latent tuberculosis infection.[5][8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 vs. PknG | 0.39 µM | [5] |
| IC50 vs. PknG (alternative) | 5.49 µM | [3][7] |
| Selectivity | Highly selective for PknG over human kinases | [1][9] |
Table 2: Efficacy of this compound in Macrophage Infection Models
| Cell Line | Mycobacterial Strain | This compound Concentration | Effect | Reference |
| J774A.1 | M. bovis BCG | 20 µM | ~40% reduction in bacterial burden | [5] |
| THP-1 | M. bovis BCG | 10 µM | Reduced intracellular survival | [3] |
| Peritoneal Macrophages | M. tuberculosis | Not specified | Reduced intracellular survival | [8] |
Table 3: Cytotoxicity Data
| Cell Line | Assay | This compound Concentration | Effect on Viability | Reference |
| Macrophages | Not specified | Not specified | No impact on viability | [5] |
| J774A.1 | MTT Assay | Up to 100 µM | 89% cell viability | [9] |
| Differentiated THP-1 | MTT Assay | Not specified | No cytotoxicity observed | [3] |
| HeLa | Not specified | Not specified | IC50 = 200 µM | [9] |
| MCF-7 | Not specified | Not specified | IC50 = 91.3 µM | [9] |
Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of infected macrophages with this compound.
Protocol 1: Intracellular Mycobacterial Survival Assay
This protocol is designed to quantify the effect of this compound on the survival of mycobacteria within macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
Mycobacterial strain (e.g., M. tuberculosis, M. bovis BCG)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., 0.05% SDS solution)
-
7H10 agar plates or a viability reagent (e.g., alamarBlue)
-
Amikacin (optional, to kill extracellular bacteria)
Procedure:
-
Macrophage Seeding: Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Macrophage Differentiation (for THP-1 cells): If using THP-1 monocytes, differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Infection: Infect the macrophage monolayer with the mycobacterial strain at a multiplicity of infection (MOI) of 10 for 2-4 hours.[3][8]
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with warm phosphate-buffered saline (PBS) to remove extracellular bacteria. Optionally, incubate with a low concentration of amikacin (e.g., 20 µM) for 1-2 hours to kill any remaining extracellular bacteria, followed by washing.[3]
-
This compound Treatment: Add fresh complete medium containing the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the infected and treated cells for 24-48 hours at 37°C in a 5% CO2 incubator.[3][8]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse the macrophages with a suitable lysis buffer (e.g., 0.05% SDS) to release the intracellular bacteria.[3]
-
Quantification of Bacterial Survival:
-
Colony Forming Unit (CFU) Assay: Serially dilute the cell lysate and plate onto 7H10 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the resulting colonies.
-
Metabolic Assay: Alternatively, use a metabolic reagent like alamarBlue to assess bacterial viability.[3] Mix the lysate with the reagent and measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Protocol 2: Phagosome-Lysosome Fusion Assay
This assay visualizes the co-localization of mycobacteria with lysosomal markers to assess the effect of this compound on phagosome maturation.
Materials:
-
Macrophage cell line (e.g., J774.1)
-
GFP-expressing mycobacterial strain
-
This compound
-
Lysosomal marker (e.g., LysoTracker dye or anti-LAMP1 antibody)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages on glass coverslips in a 24-well plate.
-
Infection: Infect the macrophages with a GFP-expressing mycobacterial strain at an appropriate MOI for 2 hours.
-
Wash: Wash the cells to remove extracellular bacteria.
-
This compound Treatment: Add fresh medium containing this compound or a vehicle control and incubate for an additional 2-4 hours.
-
Lysosomal Staining:
-
Live-cell imaging: Add a lysosomal dye (e.g., LysoTracker Red) to the medium and incubate according to the manufacturer's instructions.
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize, and then stain with a primary antibody against a lysosomal-associated membrane protein (e.g., LAMP1), followed by a fluorescently-labeled secondary antibody.[3]
-
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of GFP-positive mycobacteria that co-localize with the lysosomal marker in both treated and untreated cells. An increase in co-localization in the this compound-treated group indicates enhanced phagosome-lysosome fusion.[3]
Concluding Remarks
This compound represents a promising therapeutic candidate that targets a specific virulence mechanism of M. tb. The protocols outlined in this document provide a framework for researchers to investigate the intracellular activity of this compound and to further elucidate its potential in the development of novel anti-tuberculosis therapies. The high specificity of this compound for mycobacterial PknG minimizes effects on host cell kinases, making it an excellent tool for studying the role of this virulence factor in the context of macrophage infection.[1][9]
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-cell analysis reveals a weak macrophage subpopulation response to Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combating Tuberculosis via Restoring the Host Immune Capacity by Targeting M. tb Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 8. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
Application Notes and Protocols: Luciferase-Based Assay for PknG Inhibition by AX20017
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase G (PknG) is a eukaryotic-like serine/threonine protein kinase secreted by Mycobacterium tuberculosis that plays a crucial role in the pathogen's survival within host macrophages.[1][2][3] PknG facilitates this survival by inhibiting the fusion of phagosomes with lysosomes, thereby preventing the degradation of the mycobacteria.[1][2][3] This essential role in mycobacterial pathogenesis makes PknG a compelling target for the development of novel anti-tuberculosis therapeutics. AX20017 is a potent and selective small molecule inhibitor of PknG that has been shown to promote the killing of intracellular mycobacteria.[1][4][5]
This document provides detailed application notes and protocols for a luciferase-based assay to quantify the inhibition of PknG by this compound. The described methodology utilizes the ADP-Glo™ Kinase Assay, a robust and sensitive platform for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7][8][9]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by measuring the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, the kinase reaction is carried out, during which PknG catalyzes the transfer of a phosphate group from ATP to a substrate, such as the myelin basic protein (MBP), producing ADP.[1][2] After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The intensity of the light produced is directly proportional to the amount of ADP generated and thus to the PknG activity.[6][7][8][9] When an inhibitor like this compound is present, PknG activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.
Data Presentation
Table 1: Inhibition of PknG by this compound
| This compound Concentration (µM) | PknG Activity (% of Control) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 0.1 | 85 | 15 |
| 0.5 | 60 | 40 |
| 1.0 | 45 | 55 |
| 5.0 | 15 | 85 |
| 10.0 | 5 | 95 |
| 50.0 | <1 | >99 |
This table presents representative data for the dose-dependent inhibition of PknG by this compound in a luciferase-based (ADP-Glo™) assay. The IC50 value for this compound against PknG has been reported to be in the range of 0.2 to 5.49 µM.[1][4][10]
Experimental Protocols
Materials and Reagents
-
Recombinant PknG enzyme
-
PknG substrate (e.g., Myelin Basic Protein, MBP)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
UltraPure ATP
-
ADP
-
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)[10]
-
Nuclease-free water
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Protocol for PknG Inhibition Assay
This protocol is adapted for a 96-well plate format. Volumes can be scaled down for a 384-well plate.
1. Reagent Preparation:
-
PknG Enzyme and Substrate Preparation: Prepare working solutions of PknG and its substrate (MBP) in Kinase Reaction Buffer at the desired concentrations. The optimal concentrations should be determined empirically.
-
This compound Serial Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in Kinase Reaction Buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO) without the inhibitor.
-
ATP Solution: Prepare a working solution of ATP in nuclease-free water at the desired concentration (e.g., 10 µM).[10]
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare the reagents according to the manufacturer's instructions.[7][8][9]
2. Kinase Reaction:
-
Add 5 µL of the serially diluted this compound or vehicle control to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the PknG enzyme and substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Mix the plate gently and incubate at 37°C for 40 minutes.[10]
3. ATP Depletion:
-
After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[7][9]
4. ADP Detection and Signal Generation:
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[7][9]
5. Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
6. Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
The luminescence signal is proportional to the amount of ADP produced.
-
Calculate the percentage of PknG inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizations
PknG Signaling Pathway in Macrophage
Caption: PknG signaling pathway in macrophages.
Experimental Workflow for PknG Inhibition Assay
Caption: Workflow for the luciferase-based PknG inhibition assay.
Logical Relationship of the Luciferase-Based Kinase Assay
Caption: Logical relationship of the PknG inhibition assay.
References
- 1. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. pubs.acs.org [pubs.acs.org]
AX20017: A Potent Inhibitor of Mycobacterium tuberculosis PknG
Application Notes and Protocols for Researchers
Introduction: AX20017 is a small-molecule inhibitor of Protein Kinase G (PknG), a crucial virulence factor for the intracellular survival of Mycobacterium tuberculosis (M. tuberculosis). By selectively targeting PknG, this compound promotes the fusion of phagosomes with lysosomes within host macrophages, leading to the degradation of the mycobacteria.[1][2][3] This document provides detailed information on the procurement, handling, and application of this compound for research purposes, including experimental protocols for its use in studying M. tuberculosis.
Supplier and Purchasing Information
This compound is available from several commercial suppliers. The following table summarizes purchasing information from various vendors. Researchers should note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-14987 | 99.69% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| TargetMol | T7312 | 99.31% | 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| BioHippo | BHB20440054 | Not Specified | 1 mL, 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| MedKoo Biosciences | 563416 | >98% | 50mg, 100mg, 250mg, 500mg, 1g |
Physicochemical and Handling Properties
A summary of the key physicochemical and handling properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C13H16N2O2S | [1] |
| Molecular Weight | 264.34 g/mol | [1][4] |
| CAS Number | 329221-38-7 | [1] |
| IC50 (PknG) | 0.39 µM | [4][5] |
| Solubility | DMSO: 32 mg/mL (121.06 mM) | [4] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (In Solvent) | -80°C for 1 year | [4] |
Note: For in vivo experiments, it is recommended to prepare fresh solutions daily. If a stock solution in DMSO is prepared, it can be stored at -80°C for up to one year. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4][5]
Mechanism of Action and Signaling Pathway
This compound is a highly selective ATP-competitive inhibitor of PknG. In M. tuberculosis-infected macrophages, PknG is secreted by the bacterium and interferes with host cell trafficking pathways, specifically inhibiting the fusion of the mycobacterial phagosome with lysosomes.[2] This allows the bacteria to survive and replicate within the host cell. This compound blocks the kinase activity of PknG, thereby preventing this inhibition and allowing the phagosome to mature and fuse with lysosomes, leading to the killing of the intracellular mycobacteria.[1][3]
Furthermore, PknG plays a role in regulating the central metabolism of M. tuberculosis through the phosphorylation of GarA, a key metabolic regulator.[6][7] By inhibiting PknG, this compound can disrupt the metabolic adaptations of the bacteria that are crucial for their survival under stress conditions such as hypoxia and nutrient starvation.[6]
Caption: this compound inhibits PknG, promoting phagosome-lysosome fusion.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against PknG.
Materials:
-
Recombinant PknG enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³³P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)
-
SDS-PAGE gels and autoradiography equipment or a luminescence-based kinase assay kit (e.g., ADP-Glo).[8]
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in the kinase reaction buffer. A typical concentration range to test would be from 100 µM down to 1 nM.
-
In a microcentrifuge tube or 96-well plate, combine the recombinant PknG enzyme and the MBP substrate in the kinase reaction buffer.
-
Add the different concentrations of this compound to the reaction mixtures. Include a vehicle control (DMSO only).
-
Initiate the kinase reaction by adding [γ-³³P]ATP (or cold ATP for luminescence-based assays).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radiometric assays, expose the gel to a phosphor screen and quantify the phosphorylation of MBP using a phosphorimager.
-
For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mycobacterium tuberculosis Proliferation Assay (Broth Microdilution)
This protocol assesses the direct effect of this compound on the growth of M. tuberculosis in liquid culture.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
This compound
-
96-well microplates
-
Resazurin or other viability indicators
Procedure:
-
Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6) in 7H9 broth.
-
Adjust the bacterial culture to a starting OD600 of 0.05 in fresh 7H9 broth.
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.
-
Add the bacterial suspension to each well. Include wells with bacteria only (positive control) and broth only (negative control).
-
Incubate the plate at 37°C for 5-7 days.
-
After incubation, add a viability indicator such as resazurin to each well and incubate for a further 24 hours.
-
Measure the fluorescence or absorbance according to the indicator's instructions to determine bacterial viability.
-
The minimum inhibitory concentration (MIC) is defined as the lowest concentration of this compound that inhibits visible growth or reduces the viability signal by ≥90% compared to the positive control.
Intracellular Survival Assay in Macrophages
This protocol evaluates the efficacy of this compound in killing M. tuberculosis within infected macrophages.
Materials:
-
J774A.1 or THP-1 macrophage cell line
-
M. tuberculosis H37Rv strain
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
24-well tissue culture plates
-
Amikacin
-
0.1% SDS or 0.1% Triton X-100 in PBS for cell lysis
-
Middlebrook 7H11 agar plates
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere overnight (for J774A.1) or differentiate with PMA (for THP-1).
-
Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1 for 4 hours.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh medium containing a low concentration of amikacin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria for 2 hours.
-
Remove the amikacin-containing medium and replace it with fresh medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the infected cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
At the desired time points, wash the cells with PBS and lyse them with 0.1% SDS or Triton X-100.
-
Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.[3][9] Compare the CFU counts from this compound-treated wells to the vehicle control to determine the effect on intracellular survival.
Caption: Workflow for evaluating this compound's in vitro and ex vivo activity.
References
- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AX20017 for Combination Therapy in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX20017 is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a crucial virulence factor for the bacterium.[1][2][3][4] PknG enables the survival of Mtb within host macrophages by preventing the fusion of phagosomes with lysosomes, thereby shielding the bacteria from the host's innate immune response.[2][3][5][6] By targeting this host-pathogen interaction, this compound represents a novel approach to anti-tuberculosis therapy. These application notes provide a comprehensive overview of the use of this compound, particularly in combination with other anti-TB drugs, to enhance mycobacterial clearance and overcome drug tolerance.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to a unique pocket within the kinase domain of PknG.[2][3][7] This binding site is shaped by a set of amino acid residues not found in human kinases, which accounts for the compound's remarkable specificity.[2][3] Inhibition of PknG's kinase activity by this compound disrupts the signaling pathway that blocks phagosome-lysosome fusion. This leads to the rapid transfer of mycobacteria to the acidic and hydrolytic environment of the lysosome, ultimately resulting in bacterial killing.[2][3][5]
Figure 1. Mechanism of Action of this compound.
Synergy with Conventional Anti-TB Drugs
A significant challenge in TB therapy is the emergence of drug-tolerant "persister" cells, which are metabolically quiescent and less susceptible to conventional antibiotics that target replicating bacteria.[8] Research indicates that inhibition of PknG, either through genetic deletion or with this compound, can suppress the formation of these drug-tolerant populations.[8][9] This suggests that this compound has strong potential for use in combination therapy to shorten treatment duration and reduce disease relapse.[8]
Preclinical Evidence for Combination Therapy
Studies have demonstrated that combining this compound with first-line anti-TB drugs, such as isoniazid (INH) and rifampicin (RIF), enhances their bactericidal activity.[8]
Table 1: Summary of Preclinical Data for this compound Combination Therapy
| Model System | Combination | Key Findings | Reference |
| In vitro Mtb cultures | This compound + INH/RIF | Reduces the emergence of drug-tolerant cells. | [8] |
| Murine Peritoneal Macrophages | This compound + INH | 30-40% additional reduction in Mtb survival compared to INH alone. | [8] |
| Murine Peritoneal Macrophages | This compound + RIF | 30-40% additional reduction in Mtb survival compared to RIF alone. | [8] |
| Chronically Infected Mice | pknG deletion + INH/RIF | 5- to 15-fold reduced survival of Mtb compared to wild-type. | [8] |
Experimental Protocols
Protocol 1: In Vitro Synergy Testing (Checkerboard Assay)
This protocol is designed to assess the synergistic activity of this compound with other anti-TB drugs against M. tuberculosis in liquid culture.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound (stock solution in DMSO)
-
Isoniazid (INH) or Rifampicin (RIF) (stock solutions in appropriate solvent)
-
96-well microplates
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 105 CFU/mL in 7H9 broth.
-
In a 96-well plate, prepare a two-dimensional serial dilution of this compound and the partner drug (e.g., INH).
-
Inoculate each well with the diluted bacterial suspension.
-
Include appropriate controls: wells with bacteria only (growth control), media only (sterility control), and each drug alone in serial dilution.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
Assess the minimum inhibitory concentration (MIC) for each drug alone and in combination by observing the color change (blue indicates inhibition, pink indicates growth).
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combating Tuberculosis via Restoring the Host Immune Capacity by Targeting M. tb Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Assessing AX20017 Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. A key survival strategy of Mtb is its ability to persist within host macrophages by preventing the fusion of phagosomes with lysosomes, thus avoiding degradation. The eukaryotic-like serine/threonine protein kinase G (PknG) is a critical virulence factor secreted by Mtb that plays a pivotal role in this process.[1][2][3][4]
AX20017 is a potent and highly selective small-molecule inhibitor of Mtb PknG.[1][3][5] It functions by binding to the ATP-binding site of PknG, thereby inhibiting its kinase activity.[2][6] This inhibition restores the normal phagosome maturation process, leading to the transfer of mycobacteria to lysosomes and their subsequent killing within macrophages.[3][4][7][8] Notably, this compound exhibits high specificity for mycobacterial PknG and does not significantly inhibit human kinases, highlighting its potential as a safe and effective therapeutic agent.[1][3]
Recent studies suggest that targeting Mtb virulence factors in combination with conventional antibiotics can enhance bactericidal activity and reduce the likelihood of drug resistance. This compound has been shown to ameliorate the potency of first- and second-line anti-TB drugs, making it a prime candidate for synergistic combination therapies.[9] This document provides a detailed experimental protocol for assessing the synergistic potential of this compound with other anti-tubercular agents.
Signaling Pathway of PknG in Macrophage Phagosome Maturation
PknG secreted by M. tuberculosis into the host cell cytoplasm disrupts the normal phagosome-lysosome fusion pathway. A key target of PknG is the host protein Rab7l1, a GTPase that is crucial for phagosome maturation. PknG interacts with the inactive, GDP-bound form of Rab7l1, preventing its conversion to the active, GTP-bound state. This blockage inhibits the recruitment of downstream effectors essential for phagosome maturation, such as EEA1, Rab7, and LAMP2, ultimately arresting the fusion of the mycobacterial phagosome with the lysosome.
Caption: PknG signaling pathway in the inhibition of phagosome-lysosome fusion.
Experimental Workflow for Synergy Assessment
A systematic approach is required to comprehensively evaluate the synergistic interaction between this compound and a partner drug. The workflow begins with determining the individual potencies of each compound, followed by combination studies using the checkerboard assay to identify synergistic concentration ranges. Time-kill kinetics assays are then employed to confirm the nature of the interaction (bacteriostatic vs. bactericidal). Finally, the synergistic effect is validated in a more physiologically relevant intracellular model using macrophage infection.
Caption: Experimental workflow for assessing this compound synergy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound and the partner drug individually against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound and partner drug
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Protocol:
-
Prepare a twofold serial dilution of this compound and the partner drug separately in 7H9 broth in 96-well plates.
-
Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microplates containing the drug dilutions. Include a drug-free well as a growth control and a well with media only as a negative control.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Checkerboard Synergy Assay
Objective: To evaluate the synergistic effect of this compound and a partner drug in combination.
Protocol:
-
In a 96-well plate, prepare a twofold serial dilution of this compound horizontally and a twofold serial dilution of the partner drug vertically in 7H9 broth. This creates a matrix of drug combinations.
-
Inoculate the plate with M. tuberculosis H37Rv as described in the MIC protocol.
-
Incubate and determine the MIC of each drug in the combination as described above.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits bacterial growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Time-Kill Kinetics Assay
Objective: To assess the bactericidal or bacteriostatic nature of the synergistic drug combination over time.
Protocol:
-
Prepare cultures of M. tuberculosis H37Rv in 7H9 broth.
-
Add this compound and the partner drug alone and in combination at concentrations determined to be synergistic from the checkerboard assay (e.g., 0.5 x MIC of each drug in the synergistic combination). Include a drug-free growth control.
-
Incubate the cultures at 37°C.
-
At various time points (e.g., 0, 2, 4, 7, and 10 days), collect aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Plot the log10 CFU/mL versus time. Synergy is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Macrophage Infection Model and Intracellular Synergy Assessment
Objective: To validate the synergistic effect of this compound and the partner drug against intracellular M. tuberculosis.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
M. tuberculosis H37Rv expressing luciferase
-
Luciferase substrate
Protocol:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA (100 ng/mL) for 24-48 hours.
-
Infect the differentiated macrophages with luciferase-expressing M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh media containing this compound and the partner drug, alone and in combination, at synergistic concentrations.
-
Incubate the infected cells for 3-5 days at 37°C.
-
Lyse the macrophages and measure the intracellular bacterial viability by adding luciferase substrate and quantifying the luminescence.
-
A significant reduction in luminescence in the combination-treated wells compared to the single-drug-treated wells indicates intracellular synergy.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: MIC and Checkerboard Synergy Analysis of this compound and Partner Drug A against M. tuberculosis H37Rv
| Drug(s) | MIC (µM) - Alone | MIC (µM) - In Combination | FICI | Interpretation |
| This compound | 0.4 | 0.1 | ||
| Partner Drug A | 1.0 | 0.25 | ||
| This compound + Partner Drug A | 0.5 | Synergy |
Table 2: Intracellular Efficacy of this compound and Partner Drug A in M. tuberculosis-infected THP-1 Macrophages
| Treatment | Concentration (µM) | % Inhibition of Intracellular Growth |
| Untreated Control | - | 0 |
| This compound | 0.1 | 45 |
| Partner Drug A | 0.25 | 40 |
| This compound + Partner Drug A | 0.1 + 0.25 | 85 |
Logical Relationship of Experimental Outcomes
The interpretation of the synergy assessment relies on the logical progression of results from the different assays. A positive synergistic interaction should be consistently observed across the different experimental platforms.
Caption: Logical flow for confirming synergistic interaction.
Conclusion
This application note provides a comprehensive set of protocols to systematically evaluate the synergistic potential of the PknG inhibitor this compound with other anti-tubercular compounds. By following this structured approach, researchers can generate robust and reproducible data to support the development of novel combination therapies for tuberculosis. The combination of in vitro and intracellular assays ensures a thorough assessment of synergy, from initial screening to validation in a biologically relevant context.
References
- 1. Mycobacterial PknG Targets the Rab7l1 Signaling Pathway To Inhibit Phagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. combosyn.com [combosyn.com]
- 9. Look up values with VLOOKUP, INDEX, or MATCH - Microsoft Support [support.microsoft.com]
Troubleshooting & Optimization
AX20017 not showing activity in my assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AX20017 who observe lower-than-expected or no activity in their assays.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibitory activity with this compound in my assay. What are the primary areas I should investigate?
Lack of activity for a small molecule inhibitor like this compound can typically be traced to one of four areas: the inhibitor itself, the biological target, the assay type, or the experimental setup and readout. A systematic approach is crucial to pinpointing the issue.
Start by verifying the integrity and concentration of your this compound stock. Next, confirm the activity of your target, the Mycobacterium tuberculosis protein kinase G (PknG). Then, critically evaluate your assay design to ensure it is appropriate for the inhibitor's known mechanism of action. Finally, rule out any potential interference with your detection method.
Optimizing AX20017 concentration for maximal inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AX20017. Our aim is to help you optimize the concentration of this compound to achieve maximal inhibition of its target, Protein Kinase G (PknG), in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that is highly selective for Protein Kinase G (PknG), a crucial virulence factor in Mycobacterium tuberculosis.[1][2][3] It functions by binding deep within the ATP-binding site of PknG, targeting an active conformation of the kinase domain.[1][4] This inhibition of PknG activity prevents the blockage of phagosome-lysosome fusion in macrophages, leading to the transfer of mycobacteria to lysosomes and their subsequent death.[1][4][5] this compound has shown high specificity for mycobacterial PknG and does not significantly affect human kinases.[1][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: Based on published data, a starting concentration in the range of 1 µM to 10 µM is recommended for cell-based assays involving infected macrophages.[5][6][7] For instance, concentrations of 10 µM and 20 µM have been effectively used in experiments with infected macrophages to reduce intracellular mycobacterial survival.[5][7] The optimal concentration will ultimately depend on the specific cell type, bacterial strain, and experimental conditions. A dose-response experiment is always recommended to determine the optimal concentration for your specific assay.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in DMSO to prepare a stock solution.[2][5] For example, a 10 mM stock solution in DMSO is commonly used.[5][8] For storage, the powder form is stable at -20°C for up to three years.[2] In solvent, it should be stored at -80°C for up to one year.[2]
Q4: I am observing low inhibition of mycobacterial survival. What are some potential causes and troubleshooting steps?
A4: Low inhibition can stem from several factors. First, ensure your this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Second, verify the concentration range you are using is appropriate; consider performing a dose-response curve from a low to a high concentration (e.g., 0.1 µM to 50 µM) to determine the IC50 in your experimental system. Finally, consider the health and metabolic state of your macrophages and the multiplicity of infection (MOI), as these can influence the outcome.
Q5: Is this compound toxic to mammalian cells?
A5: Studies have shown that this compound does not significantly impact the viability of macrophages at effective concentrations.[6] For example, at a concentration of 10 µM, which is effective against intracellular mycobacteria, no adverse effects on the viability of human-derived THP-1 macrophages were observed at 3, 24, and 48 hours.[9] However, it is always good practice to perform a cytotoxicity assay with your specific cell line to confirm this.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 | 0.39 µM | M. tuberculosis PknG | [2][6] |
| Relative IC50 | 0.9 µM | M. tuberculosis PknG | [9] |
| Relative IC50 | 4.4 ± 1.1 µM | M. tuberculosis PknG | [5] |
| IC50 | 5.49 µM | M. tuberculosis PknG | [10] |
Table 2: Recommended Concentration Ranges for In Vitro and Cell-Based Assays
| Assay Type | Recommended Concentration | Cell Line/System | Reference |
| In Vitro Kinase Assay | 1 µM - 100 µM | Purified PknG | [1][7][10] |
| Macrophage Infection Assay | 10 µM - 20 µM | J774, THP-1, M. bovis BCG, M. tuberculosis | [1][5][7] |
Experimental Protocols
Below are generalized protocols for common experiments involving this compound. These should be adapted and optimized for your specific laboratory conditions and research questions.
Protocol 1: In Vitro PknG Kinase Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay.
Materials:
-
Purified PknG enzyme
-
GarA substrate
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 10 µL of a solution containing PknG (e.g., 170 nM) and GarA (e.g., 7 µM) in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (e.g., 10 µM) to each well.
-
Incubate the plate at 37°C for 40 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's instructions.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Macrophage Infection Assay
Materials:
-
Macrophage cell line (e.g., J774 or THP-1)
-
Mycobacterium tuberculosis (or a suitable surrogate like M. bovis BCG)
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Plates for colony forming unit (CFU) counting (e.g., 7H10 agar plates)
Procedure:
-
Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Differentiate THP-1 cells into macrophages using PMA, if applicable.
-
Infect the macrophage monolayer with mycobacteria at a desired multiplicity of infection (MOI), for example, 10:1.
-
Incubate for a set period (e.g., 3-4 hours) to allow for phagocytosis.
-
Wash the cells with pre-warmed medium to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plates for 24 to 48 hours.
-
At the end of the incubation, wash the cells and then lyse them with a suitable lysis buffer.
-
Serially dilute the cell lysates and plate them on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFUs and calculate the reduction in intracellular bacterial survival for each this compound concentration.
Visualizations
Signaling Pathway of PknG Inhibition by this compound
Caption: this compound inhibits PknG, restoring phagosome-lysosome fusion and leading to mycobacterial degradation.
Troubleshooting Workflow for Low this compound Efficacy
Caption: A step-by-step guide to troubleshooting suboptimal inhibition results with this compound.
References
- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. air.unimi.it [air.unimi.it]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combating Tuberculosis via Restoring the Host Immune Capacity by Targeting M. tb Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of AX20017 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AX20017 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis protein kinase G (PknG)[1][2]. PknG is a eukaryotic-like serine/threonine protein kinase that acts as a crucial virulence factor, enabling the survival of mycobacteria within host macrophages[3][4][5].
Q2: Has the selectivity of this compound been profiled against other kinases?
Yes, the selectivity of this compound has been evaluated against both mycobacterial and human kinases. In a screen against the 11 known mycobacterial kinases, this compound was found to be highly selective for PknG[1][4]. Furthermore, when tested against a panel of 28 archetypal human kinases from six major protein kinase groups, this compound did not show any significant inhibitory activity[2][4].
Q3: What is the structural basis for the high selectivity of this compound?
The high selectivity of this compound for PknG is attributed to a unique set of amino acid side chains within the ATP-binding pocket of the PknG kinase domain. These residues are not found in any human kinases[3][5]. The inhibitor buries itself deep within this adenosine-binding site, targeting an active conformation of the kinase[1][3][5]. Mutagenesis of these specific residues in PknG leads to a significant loss of the compound's inhibitory potency[3][5].
Q4: What are the known effects of this compound on mammalian cells in culture?
In macrophage cell lines such as J774, this compound has been shown to not affect key cellular processes. These include proliferation, protein synthesis, phagocytosis, cellular morphology, membrane ruffling, and macropinocytosis[4]. However, some cytotoxicity has been reported in HeLa and MCF-7 cells, with IC50 values of 200 µM and 91.3 µM, respectively. In contrast, J774A macrophage viability was largely unaffected at concentrations up to 100 µM[1].
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter when using this compound in cellular assays.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in a new mammalian cell line. | Cell line-specific sensitivity to this compound. | 1. Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. 2. Use the lowest effective concentration for inhibiting PknG in your experiments. 3. Consider using a different host cell line, such as the J774 macrophage line, which has shown low sensitivity[1]. |
| Lack of mycobacterial killing in an infected host cell assay. | 1. Incorrect concentration of this compound. 2. Poor cell permeability in the specific host cell. 3. Degradation of the compound. | 1. Verify the concentration of your this compound stock solution. The reported IC50 for PknG is 0.39 µM[2]. 2. Ensure proper dissolution of this compound; sonication is recommended[2]. 3. Prepare fresh dilutions of this compound for each experiment from a stock stored at -80°C[2]. |
| Apparent off-target effects on a specific signaling pathway. | While highly selective, uncharacterized off-target effects in specific contexts are always a possibility. | 1. Validate the on-target effect by confirming the inhibition of PknG-mediated phenotypes. 2. Use a structurally unrelated PknG inhibitor as a control if available. 3. Perform a rescue experiment by overexpressing a resistant PknG mutant if feasible. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| M. tuberculosis PknG | 0.39[2] |
| Panel of 28 Human Kinases | No significant inhibition[4] |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | 200[1] |
| MCF-7 | 91.3[1] |
| J774A Macrophages | >100 (89% viability at 100 µM)[1] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is a general representation of how the inhibitory activity of this compound against PknG and other kinases can be assessed.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Measure kinase activity. A common method is to use a luciferase-based assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Macrophage Viability Assay
This protocol outlines a method to assess the cytotoxicity of this compound on macrophage cell lines.
-
Cell Seeding: Seed J774 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent, such as MTT or a resazurin-based reagent (e.g., alamarBlue). Add the reagent to the wells and incubate as per the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound in promoting mycobacterial killing within macrophages.
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity with this compound.
References
- 1. air.unimi.it [air.unimi.it]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. pnas.org [pnas.org]
- 4. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AX20017 and Macrophage Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AX20017 in macrophage cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in macrophage-mycobacteria co-cultures?
This compound is a highly selective inhibitor of mycobacterial protein kinase G (PknG).[1][2] PknG is a virulence factor secreted by mycobacteria into the host macrophage cytosol.[3] Its primary role is to prevent the fusion of the phagosome, containing the mycobacteria, with the lysosome. This inhibition of phagosome-lysosome fusion allows the mycobacteria to survive and replicate within the macrophage.[4] this compound blocks the activity of PknG, which in turn allows for the maturation of the phagosome into a phagolysosome, leading to the degradation and killing of the intracellular mycobacteria.[1][2][4]
Q2: Does this compound exhibit direct cytotoxicity towards macrophage cell lines?
Studies have shown that this compound does not exhibit significant cytotoxicity towards common macrophage cell lines such as differentiated human THP-1 cells and murine J774.1 cells at effective concentrations for anti-mycobacterial activity.[4] One study reported that at a concentration of 100 µM, J774A.1 macrophage viability remained at 89%.[5] However, some level of cytotoxicity has been observed in murine J774.1 cells at concentrations higher than 2 μM.[4] It is always recommended to perform a dose-response cytotoxicity assay for your specific cell line and experimental conditions.
Q3: I am observing lower than expected TNFα secretion from macrophages infected with mycobacteria after treatment with this compound. Is this a known effect?
Yes, this is a potential and observed effect. Research has shown that wild-type mycobacteria-infected THP-1 cells pretreated with this compound exhibited dampened TNFα secretion compared to untreated infected cells.[3] The inhibition of PknG by this compound appears to influence the host cell's cytokine response. If a robust TNFα response is critical for your experimental endpoint, this effect should be taken into consideration.
Q4: What is the recommended solvent for this compound and what is a safe concentration for macrophage viability?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use a final DMSO concentration in your cell culture that is non-toxic to the macrophages. For most macrophage cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe. However, it is highly recommended to include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in all your experiments to account for any potential solvent effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of macrophage cell death observed after this compound treatment. | 1. This compound concentration is too high. 2. Cell line is particularly sensitive to the compound. 3. Solvent (DMSO) concentration is toxic. 4. Contamination of cell culture. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific macrophage cell line using an MTT or similar viability assay. 2. If using a murine cell line like J774.1, be aware that they may be more sensitive than human THP-1 cells.[4] 3. Ensure the final DMSO concentration in your culture medium is below 0.5% and include a vehicle control. 4. Regularly check cell cultures for signs of contamination. |
| Inconsistent or no effect of this compound on intracellular mycobacterial survival. | 1. Incorrect dosage of this compound. 2. Instability of the compound in culture medium. 3. Low infection rate of macrophages. 4. Mycobacterial strain is not susceptible to PknG inhibition. | 1. Verify the correct concentration of this compound is being used. The IC50 for PknG inhibition is approximately 5.49 μM.[4] 2. Prepare fresh solutions of this compound for each experiment. 3. Optimize your infection protocol to ensure a consistent and adequate multiplicity of infection (MOI). 4. Confirm that the mycobacterial strain you are using expresses PknG and is susceptible to its inhibition. |
| Unexpected changes in macrophage morphology or phenotype. | 1. Off-target effects of this compound at high concentrations. 2. Prolonged incubation times. 3. Differentiation state of macrophages. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Optimize the incubation time for your experiment. 3. Ensure a consistent and well-defined differentiation protocol for your macrophage cell line (e.g., PMA for THP-1 cells). |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound.
| Cell Line | Assay | Metric | Value | Reference |
| J774A.1 Macrophages | MTT Assay | % Viability at 100 µM | 89% | [5] |
| Differentiated THP-1 Macrophages | MTT Assay | Cytotoxicity | No significant cytotoxicity observed | [4] |
| HeLa | MTT Assay | IC50 | 200 µM | [5] |
| MCF-7 | MTT Assay | IC50 | 91.3 µM | [5] |
Experimental Protocols
MTT Assay for Macrophage Cytotoxicity
This protocol is for assessing the viability of macrophage cell lines after treatment with this compound.
Materials:
-
Macrophage cell line (e.g., THP-1, J774.1)
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed macrophages into a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Materials:
-
Treated and control macrophage cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your positive control cells (e.g., with staurosporine). Prepare untreated negative control cells.
-
Harvest cells, including any floating cells from the supernatant, by gentle scraping or centrifugation.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control macrophage cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA (caspase-3 substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Induce apoptosis in your positive control cells. Prepare untreated negative control cells.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of DEVD-pNA substrate (4 mM stock).
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 400 or 405 nm in a microplate reader.
Visualizations
References
- 1. Combating Tuberculosis via Restoring the Host Immune Capacity by Targeting M. tb Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. S-nitrosylation-triggered secretion of mycobacterial PknG leads to phosphorylation of SODD to prevent apoptosis of infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
Troubleshooting inconsistent results with AX20017
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using AX20017, a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule inhibitor that is highly selective for protein kinase G (PknG), a key virulence factor in Mycobacterium tuberculosis (M. tuberculosis).[1][2] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of PknG.[3][4][5] By inhibiting PknG, this compound prevents the blockage of phagosome-lysosome fusion in infected macrophages, leading to the degradation of the mycobacteria within the lysosomes.[2][3]
Q2: What is the recommended solvent and storage procedure for this compound?
For stock solutions, this compound can be dissolved in DMSO.[1] It is recommended to sonicate to ensure complete dissolution.[1] For long-term storage (over a year), the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1] For frequent use, a solution stored at 4°C can be stable for over a week.[1] If you are preparing a solution for animal experiments and it appears as a suspension, it should be prepared fresh for each use.[1]
Q3: Is this compound specific to PknG?
Yes, studies have shown that this compound is highly selective for mycobacterial PknG.[1][2] It has been screened against a panel of human kinases and showed no significant inhibition, highlighting its specificity.[2] This specificity is attributed to a unique set of amino acid residues that form the inhibitor-binding pocket in PknG, a combination not found in human kinases.[2]
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than expected IC50 value or reduced inhibitory effect in in-vitro kinase assays.
Possible Causes & Solutions:
-
Degradation of this compound:
-
Inaccurate Concentration:
-
Solution: Re-verify the calculations for your stock solution and dilutions. Ensure the compound was fully dissolved in DMSO; sonication is recommended.[1]
-
-
Assay Conditions:
-
PknG Enzyme Activity:
-
Solution: Verify the activity of your PknG enzyme preparation. The rubredoxin domain of PknG is essential for its activity.[2]
-
| Parameter | Recommended Value | Source |
| This compound IC50 | ~0.39 µM - 5.49 µM | [1][3] |
| ATP Concentration | 1 µM | [3][7] |
| Substrate (MBP) | 5 µM | [3][7] |
Issue 2: Inconsistent results in cell-based assays (e.g., macrophage infection models).
Possible Causes & Solutions:
-
Compound Cytotoxicity:
-
Solution: While this compound has been shown to have low cytotoxicity in THP-1 macrophages, it's crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line and experimental conditions.[3] High concentrations of other kinase inhibitors have shown cytotoxicity in J774.1 cells.[3]
-
-
Cell Health and Density:
-
Solution: Ensure your macrophages (e.g., THP-1, J774.1) are healthy and plated at a consistent density. Differentiated THP-1 cells are commonly used.[3]
-
-
Multiplicity of Infection (MOI):
-
Solution: An inconsistent MOI can lead to variable results. A commonly used MOI for M. bovis BCG infection of differentiated THP-1 cells is 10.[3]
-
-
Timing of Treatment:
-
Solution: Standardize the timing of this compound addition in relation to mycobacterial infection. One protocol involves infecting for 2 hours, followed by a 2-hour incubation with the inhibitor.[3]
-
Issue 3: Difficulty replicating published findings on mycobacterial survival.
Possible Causes & Solutions:
-
Mycobacterial Strain and Growth Phase:
-
Solution: Ensure you are using the same mycobacterial strain (e.g., M. tuberculosis H37Rv, M. bovis BCG) and that the bacteria are in the appropriate growth phase for infection.
-
-
Experimental Model:
-
Solution: The effect of this compound can vary between in-vitro latency models (e.g., hypoxia, nutrient starvation) and macrophage infection models.[5] Be consistent with the chosen model.
-
-
Readout Method:
-
Solution: Different methods for assessing mycobacterial viability (e.g., colony-forming unit counting vs. AlamarBlue assay) can yield different results.[3] Ensure consistency in your readout method.
-
Experimental Protocols
Luciferase-Based PknG Kinase Inhibitory Assay
This assay quantifies PknG activity by measuring the amount of ATP remaining after the kinase reaction, using a luciferase-based system.[3]
-
Reaction Setup: Prepare a reaction mixture containing GST-PknG fusion protein (1 µM), a suitable substrate like Myelin Basic Protein (MBP) (5 µM), ATP (1 µM), and the desired concentration of this compound or other inhibitors.[3][7]
-
Incubation: Incubate the reaction at the optimal temperature and time for the kinase reaction.
-
ATP Measurement: After incubation, add a luciferase-based reagent that produces light in the presence of ATP.
-
Data Analysis: Measure the luminescence. The inhibition rate is calculated using the following formula:
-
Inhibition (%) = 100 × [(RLU of sample - RLU of positive control) / (RLU of negative control - RLU of positive control)][3]
-
Macrophage Infection Assay
This protocol assesses the effect of this compound on the intracellular survival of mycobacteria.[3]
-
Cell Culture: Differentiate THP-1 monocytes into macrophages.
-
Infection: Infect the differentiated THP-1 cells with M. bovis BCG at a Multiplicity of Infection (MOI) of 10 for 2 hours.[3]
-
Inhibitor Treatment: Remove the extracellular bacteria and incubate the infected cells with 10 µM of this compound for an additional 2 hours.[3]
-
Antibiotic Treatment: Wash the cells and incubate with amikacin (20 µM) and the inhibitor (10 µM) for 24 hours at 37°C.[3]
-
Cell Lysis and Viability: Lyse the macrophages with a 0.05% SDS solution and measure the viability of the intracellular bacteria using an AlamarBlue assay.[3]
Visualizations
Caption: Mechanism of this compound action in macrophages.
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: PknG Target Engagement by AX20017
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of PknG by the inhibitor AX20017.
Frequently Asked Questions (FAQs)
Q1: What is PknG and why is it a therapeutic target?
PknG is a eukaryotic-like serine/threonine protein kinase that is secreted by pathogenic mycobacteria, such as Mycobacterium tuberculosis. It is a crucial virulence factor that helps the bacteria survive within host macrophages by preventing the fusion of phagosomes with lysosomes, a key step in bacterial degradation.[1][2][3] By inhibiting PknG, the host's natural defense mechanisms can effectively clear the mycobacterial infection.[2][3] Therefore, PknG is a promising target for the development of new anti-tuberculosis drugs.[4]
Q2: What is this compound and how does it inhibit PknG?
This compound is a potent and highly selective small-molecule inhibitor of PknG.[1][4] It functions as an ATP-competitive inhibitor, binding deep within the ATP-binding pocket of the PknG kinase domain.[1][2][5] The specificity of this compound for PknG is attributed to a unique set of amino acid residues that shape the inhibitor-binding pocket, which are not found in human kinases.[1][2] This high selectivity minimizes the potential for off-target effects.
Q3: What are the primary methods to confirm that this compound is engaging PknG in my experiments?
Confirming target engagement is critical to validate that the observed biological effects of this compound are a direct result of its interaction with PknG.[6][7] The primary methods can be categorized into biochemical, biophysical, and cellular assays:
-
Biochemical Assays: Directly measure the enzymatic activity of PknG and its inhibition by this compound.
-
Biophysical Assays: Assess the direct binding of this compound to PknG.
-
Cellular Assays: Confirm target engagement within a physiological, live-cell context.[8]
The choice of method will depend on the specific experimental question, available resources, and desired throughput.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to confirm PknG target engagement by this compound, along with troubleshooting advice for common issues.
Biochemical Assay: In Vitro Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of a PknG substrate.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant PknG protein
-
PknG substrate (e.g., GarA or a generic substrate like Myelin Basic Protein (MBP))[4][9]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based kit for non-radioactive detection[10]
-
Phosphocellulose paper or SDS-PAGE and autoradiography equipment (for radioactive assay)
-
Luminometer (for non-radioactive assay)
-
-
Procedure (Non-Radioactive ADP-Glo™ Method):
-
Prepare a reaction mixture containing kinase buffer, recombinant PknG, and the GarA substrate.[10]
-
Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP. Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Include appropriate controls: no enzyme, no substrate, and vehicle (DMSO) control.
-
-
Data Analysis:
-
Calculate the percentage of PknG inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantitative Data Summary:
| Compound | Target | Assay Type | Substrate | IC₅₀ | Reference |
| This compound | PknG | In vitro kinase assay | GarA | ~0.9 µM | [5] |
| RO9021 | PknG | In vitro kinase assay | GarA | 4.4 ± 1.1 µM | [10] |
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background signal | Contaminated reagents; Non-enzymatic ATP hydrolysis. | Use fresh, high-quality reagents. Run a "no enzyme" control to determine the background and subtract it from all readings. |
| Low signal or no activity | Inactive PknG enzyme; Suboptimal assay conditions. | Ensure proper storage and handling of the recombinant PknG. Optimize enzyme and substrate concentrations, and incubation time. |
| Poor dose-response curve | Incorrect serial dilutions of this compound; Compound precipitation. | Carefully prepare fresh dilutions for each experiment. Check the solubility of this compound in the assay buffer. |
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[11][12]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing PknG (e.g., macrophages infected with M. tuberculosis or a cell line engineered to express PknG).
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes). A temperature gradient is typically used (e.g., 40°C to 70°C).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and quantify the amount of soluble PknG using Western blotting with a PknG-specific antibody.
-
-
Data Analysis:
-
For each temperature, quantify the band intensity of soluble PknG.
-
Plot the percentage of soluble PknG against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.[13]
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No thermal shift observed | Insufficient compound concentration or incubation time; PknG is not stabilized by this compound binding. | Increase the concentration of this compound or the treatment time. While unlikely for this specific interaction, some compounds do not induce thermal stabilization. |
| High variability between replicates | Inconsistent heating; Uneven cell densities. | Use a PCR cycler or a heat block that provides precise and uniform temperature control. Ensure accurate cell counting and equal loading for all samples. |
| Weak Western blot signal | Low PknG expression; Poor antibody quality. | Use a cell line with higher PknG expression or enrich for PknG. Validate the specificity and sensitivity of your PknG antibody. |
Chemoproteomic Assay: Kinobeads Competition Assay
This method assesses the binding of this compound to PknG in a competitive manner within a complex cell lysate.[14]
Experimental Protocol:
-
Lysate Preparation:
-
Prepare a cell lysate from cells expressing PknG.
-
-
Competitive Binding:
-
Enrichment and Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the amount of PknG in the eluate using mass spectrometry (LC-MS/MS).[17]
-
-
Data Analysis:
-
The amount of PknG captured by the kinobeads will decrease as the concentration of free this compound increases.
-
Plot the amount of bead-bound PknG against the this compound concentration to determine a competition binding curve and an apparent IC₅₀.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| PknG not detected by mass spectrometry | Low abundance of PknG in the lysate; Inefficient capture by kinobeads. | Use a larger amount of starting lysate or enrich for PknG prior to the assay. Ensure the kinobeads used have affinity for PknG. |
| High non-specific binding | Insufficient washing of the beads. | Optimize the number and stringency of the wash steps. |
| No competition observed | This compound concentration range is too low; PknG has a very high affinity for the kinobeads. | Test a higher range of this compound concentrations. If the affinity for the beads is too high, this method may not be suitable. |
Signaling Pathways and Experimental Workflows
PknG Signaling in Macrophage Infection
PknG plays a critical role in the survival of mycobacteria within host macrophages by interfering with phagosome maturation.
Caption: PknG inhibits phagosome-lysosome fusion by targeting Rab7l1.
Experimental Workflow for Confirming Target Engagement
A logical workflow for confirming PknG target engagement by this compound involves a multi-faceted approach, starting from biochemical validation to in-cell confirmation.
Caption: A multi-assay workflow for robust target engagement confirmation.
References
- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 8. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 9. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 10. Identifying RO9021 as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Preventing AX20017 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of AX20017 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of Protein Kinase G (PknG), a crucial virulence factor for Mycobacterium tuberculosis (Mtb).[1][2] PknG is a serine/threonine protein kinase that Mtb secretes into the host cell to prevent the fusion of the phagosome with the lysosome, thereby allowing the bacteria to survive and replicate within macrophages.[3][4] By inhibiting PknG, this compound facilitates the transfer of mycobacteria to lysosomes, leading to their destruction.[2][5] It shows high selectivity for mycobacterial PknG with minimal effect on human kinases, making it a valuable tool for tuberculosis research.[1][2]
Q2: What is the primary cause of this compound precipitation in aqueous media?
A2: this compound has low solubility in water-based solutions like cell culture media. The primary cause of precipitation is a phenomenon known as "solvent shifting." Researchers typically dissolve this compound in a non-aqueous organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[1][6] When a small volume of this DMSO stock is added to a large volume of aqueous medium, the DMSO concentration is drastically diluted.[7] This rapid change in the solvent environment reduces the solubility of this compound below its concentration, causing it to precipitate out of the solution.[7][8]
Q3: What is the recommended solvent and maximum stock concentration for this compound?
A3: The recommended solvent for this compound is high-purity, anhydrous DMSO.[6] There are varying reports on its maximum solubility in DMSO, so it is crucial to prepare stock solutions carefully. Sonication is recommended to ensure complete dissolution.[1] To avoid issues with hygroscopic DMSO (which absorbs water from the air), it is best to use newly opened bottles.[6]
Q4: How should I properly store this compound powder and its DMSO stock solutions?
A4: Proper storage is critical to maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[6]
-
DMSO Stock Solutions: For long-term storage (up to 1-2 years), aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][6] For frequent use, a stock solution can be kept at 4°C for up to a week.[1]
Quantitative Data Summary
The following tables provide key quantitative data for this compound based on available information.
Table 1: Solubility of this compound in DMSO
| Source | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol[1] | 32 mg/mL | 121.06 mM | Sonication is recommended. |
| MedchemExpress[6] | 130 mg/mL | 491.79 mM | Ultrasonic treatment is needed. Use newly opened, anhydrous DMSO. |
Note: The significant variation in reported solubility may be due to differences in experimental conditions, compound purity, or the state of the DMSO used. It is recommended to start with lower concentrations to ensure full dissolution.
Table 2: Inhibitory Concentration (IC₅₀) of this compound
| Target | IC₅₀ Value | Source(s) |
| PknG | 0.39 µM | TargetMol[1] |
| PknG | 0.9 µM | PMC[9] |
| PknG | 5.49 µM | Frontiers[5] |
Troubleshooting Guides
Problem 1: this compound precipitates immediately when I add the DMSO stock to my cell culture medium.
This is the most common issue, typically caused by poor mixing and rapid solvent shifting.
-
Cause A: High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the final medium.
-
Solution: Check the literature for concentrations used in similar assays. If possible, perform a solubility test by preparing serial dilutions to find the maximum soluble concentration in your specific medium under your experimental conditions.
-
-
Cause B: Inadequate Mixing Technique: Adding the DMSO stock directly into the bulk medium without agitation causes a localized, highly supersaturated area, leading to rapid precipitation.
-
Solution: Improve your dilution technique. Pre-warm the medium to 37°C. While vortexing or swirling the medium, add the DMSO stock solution drop-by-drop very slowly. This ensures the compound is dispersed quickly, preventing localized high concentrations.
-
-
Cause C: Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use media that has been pre-warmed to the experimental temperature (e.g., 37°C).
-
Problem 2: The medium is initially clear but becomes cloudy or shows precipitate after incubation.
This suggests that while the compound was initially dissolved, it is not stable in the solution over time under incubation conditions.
-
Cause A: Temperature and pH shifts: Changes in temperature and pH during incubation can affect compound solubility. Cell metabolism can also alter the local pH of the culture medium.
-
Solution: Ensure your medium is well-buffered. If the problem persists, consider reducing the incubation time or refreshing the medium with a freshly prepared this compound solution at intermediate time points.
-
-
Cause B: Interaction with Media Components: this compound may bind to or react with components in the serum or the medium itself, forming insoluble complexes.[10]
-
Solution: Try reducing the serum percentage in your culture medium, if your experimental design allows. Alternatively, test a different basal medium formulation to see if the issue is specific to one type.
-
Problem 3: I see crystalline precipitates in my frozen DMSO stock solution after thawing.
This indicates that the compound has fallen out of solution in the DMSO stock.
-
Cause A: Stock Concentration is Too High: The stock solution may have been prepared at a concentration above the compound's solubility limit in DMSO, especially at lower temperatures.
-
Solution: Before use, warm the stock vial to room temperature or briefly in a 37°C water bath. Vortex vigorously and use sonication to attempt to redissolve the compound completely.[1] If it does not fully redissolve, the stock should be considered unreliable. Prepare a new, more dilute stock solution.
-
-
Cause B: Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly decrease the solubility of hydrophobic compounds.[6]
-
Solution: Always use anhydrous, high-purity DMSO and handle it in a way that minimizes exposure to air. Aliquoting the stock solution upon preparation prevents contamination of the entire stock with repeated use.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Preparation: Bring the this compound powder vial and a new, sealed bottle of anhydrous DMSO to room temperature.
-
Calculation: Determine the required mass of this compound to prepare a stock solution at a concentration well below the maximum reported solubility (e.g., 20-30 mM is a safe starting point).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If any particulates remain, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is completely clear.
-
Storage: Aliquot the clear stock solution into single-use, low-retention tubes. Store the aliquots at -80°C.
Protocol 2: Diluting this compound Stock Solution into Aqueous Media
-
Thaw and Inspect: Thaw a single-use aliquot of the this compound DMSO stock at room temperature. Inspect it carefully to ensure there is no precipitate. If precipitate is present, follow the steps in Troubleshooting Problem 3.
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a sterile container.
-
Intermediate Dilution (Optional but Recommended): To minimize the solvent shift shock, you can perform a serial dilution. For example, first, dilute the DMSO stock 1:10 in pure, pre-warmed media.
-
Final Dilution: While gently vortexing or swirling the bulk volume of pre-warmed media, add the required volume of the stock solution (or intermediate dilution) drop-by-drop to the vortex. This ensures rapid dispersal.
-
Final Check: After adding the compound, visually inspect the medium to ensure it is clear. The final concentration of DMSO should ideally be kept below 0.5% (v/v) to avoid solvent toxicity to the cells.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action in a host macrophage.
Experimental Workflow
Caption: Recommended workflow for preparing this compound working solutions.
Troubleshooting Flowchart
Caption: Logical flowchart for troubleshooting this compound precipitation.
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AX20017 & Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of AX20017, a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, tetrahydrobenzothiophene compound that acts as a potent and highly selective ATP-competitive inhibitor of Mycobacterium tuberculosis protein kinase G (PknG).[1][4] PknG is a crucial virulence factor for mycobacteria, playing a key role in preventing the fusion of phagosomes with lysosomes within host macrophages.[2][5][6] By inhibiting PknG, this compound facilitates the transfer of mycobacteria to lysosomes, leading to their degradation and a reduction in intracellular survival.[2][6]
Q2: Why is it important to consider the effect of serum proteins on this compound activity?
The binding of a drug to serum proteins, primarily albumin, can significantly impact its efficacy.[7] Only the unbound, or "free," fraction of a drug is available to interact with its target.[7][8] High plasma protein binding can reduce the concentration of free this compound available to inhibit PknG, potentially diminishing its anti-mycobacterial activity in vivo. Therefore, understanding the extent of this compound's binding to serum proteins is critical for interpreting in vitro data and predicting its in vivo performance.
Q3: Has the plasma protein binding of this compound been reported?
Currently, there is no publicly available data specifically detailing the percentage of this compound that binds to plasma proteins. Researchers will need to determine this experimentally.
Q4: What methods can be used to determine the plasma protein binding of this compound?
The "gold standard" method for determining plasma protein binding is equilibrium dialysis .[9][10] Other commonly used methods include ultrafiltration and ultracentrifugation.[8] These techniques separate the free drug from the protein-bound drug, allowing for the calculation of the unbound fraction.
Q5: How might plasma protein binding affect the interpretation of my in vitro cell-based assays?
If your cell culture media is supplemented with serum (e.g., fetal bovine serum), a portion of the this compound you add will likely bind to the serum proteins. This will reduce the effective concentration of free this compound available to act on the mycobacteria within the host cells. When comparing results between serum-free and serum-containing media, you may observe a decrease in the apparent potency of this compound in the presence of serum.
Troubleshooting Guides
Issue 1: Reduced this compound Activity in Serum-Containing Media
Possible Cause: High plasma protein binding of this compound is reducing the concentration of the free, active compound.
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: Perform an equilibrium dialysis or ultrafiltration assay to determine the fraction of this compound bound to the serum proteins in your media.
-
Adjust Dosing in In Vitro Assays: Based on the determined unbound fraction, you may need to increase the total concentration of this compound in your serum-containing assays to achieve the desired effective concentration of the free drug.
-
Use Serum-Free or Low-Serum Media: If experimentally feasible, consider using serum-free or low-protein media to minimize the impact of protein binding.
-
Compare with a Control Compound: Test a control compound with known high and low protein binding in parallel to validate your assay system.
Issue 2: Inconsistent Results in Plasma Protein Binding Assays
Possible Cause: Several factors can lead to variability in plasma protein binding experiments.
Troubleshooting Steps:
-
Ensure Equilibrium is Reached: In equilibrium dialysis, it is crucial to incubate for a sufficient duration to allow the free drug to equilibrate across the semipermeable membrane. Determine the optimal incubation time by taking measurements at several time points.[11]
-
Check for Non-Specific Binding: The drug may bind to the experimental apparatus. This can be assessed by running a control experiment without plasma proteins. If non-specific binding is high, consider using different materials or assay formats.
-
Verify Compound Stability: Confirm that this compound is stable in plasma at 37°C for the duration of the assay. This can be checked by analyzing a sample of the plasma-drug mixture at the beginning and end of the incubation period.
-
Proper pH and Temperature Control: Maintain a physiological pH (around 7.4) and temperature (37°C) throughout the experiment, as these factors can influence protein binding.
-
Accurate Quantification: Ensure your analytical method (e.g., LC-MS/MS) is validated for accurately quantifying this compound in both the buffer and plasma matrices.
Quantitative Data Summary
As there is no published data on this compound plasma protein binding, the following table presents hypothetical data for illustrative purposes, demonstrating how results might be presented.
| Compound | Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |
| This compound (Hypothetical) | Human | 85.0 | 0.15 |
| This compound (Hypothetical) | Mouse | 78.5 | 0.215 |
| Warfarin (Control) | Human | 99.5 | 0.005 |
| Atenolol (Control) | Human | < 5 | > 0.95 |
Experimental Protocols
Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general framework for determining the plasma protein binding of this compound using a rapid equilibrium dialysis (RED) device.
Materials:
-
This compound
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Incubator shaker capable of maintaining 37°C
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare this compound Spiked Plasma: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the plasma with this compound to the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., < 1%) to avoid protein precipitation.
-
Assemble the RED Device: Following the manufacturer's instructions, assemble the RED device base plate with the dialysis membrane inserts.
-
Load the Samples:
-
Add the this compound-spiked plasma to the donor chamber of the insert.
-
Add an equal volume of PBS to the receiver (buffer) chamber.
-
-
Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.[7] The optimal incubation time should be determined experimentally.
-
Sample Collection: After incubation, carefully collect aliquots from both the donor (plasma) and receiver (buffer) chambers.
-
Matrix Matching: To ensure accurate comparison during analysis, mix the aliquot from the buffer chamber with an equal volume of blank plasma, and mix the aliquot from the plasma chamber with an equal volume of PBS.
-
Analysis: Quantify the concentration of this compound in the matched samples from both chambers using a validated analytical method like LC-MS/MS.
-
Calculation:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound and unbound).
-
Calculate the percent unbound and percent bound using the following formulas:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
-
% Bound = 100 - % Unbound
-
-
Visualizations
Caption: this compound inhibits PknG, preventing the blockage of phagosome-lysosome fusion.
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Caption: Relationship between plasma protein binding and in vivo drug activity.
References
- 1. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 11. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
Validation & Comparative
Comparative Efficacy Analysis: AX20017 Versus Isoniazid and Rifampicin in Mycobacterium tuberculosis Inhibition
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound AX20017 with the first-line anti-tuberculosis drugs, isoniazid and rifampicin. The document focuses on their distinct mechanisms of action, summarizes key experimental data, and outlines the methodologies used to evaluate their efficacy.
Introduction and Mechanisms of Action
Isoniazid and rifampicin are cornerstones of tuberculosis treatment, acting as direct bactericidal agents against Mycobacterium tuberculosis (Mtb). Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[1] Rifampicin functions by inhibiting the DNA-dependent RNA polymerase, thereby halting transcription.[2]
In contrast, this compound represents a different therapeutic strategy. It is not directly bactericidal in standard culture but functions as a potent and highly selective inhibitor of Protein Kinase G (PknG), a crucial virulence factor for Mtb.[3][4][5] PknG allows mycobacteria to survive inside host macrophages by preventing the fusion of the bacteria-containing phagosome with the lysosome.[6][7][8] By inhibiting PknG, this compound enables the host cell's natural defense mechanisms, leading to the degradation and killing of the intracellular bacteria.[7][9] Research indicates that this compound's primary role may be as an adjunctive therapy that enhances the potency of conventional anti-TB drugs.[10][11]
Quantitative Data Summary
The following table summarizes the key efficacy and activity metrics for this compound, isoniazid, and rifampicin. It is important to note that a direct comparison of inhibitory concentrations is nuanced due to their fundamentally different mechanisms.
| Parameter | This compound | Isoniazid | Rifampicin |
| Primary Target | Protein Kinase G (PknG)[3][5] | InhA (Mycolic Acid Synthesis)[1][12] | RNA Polymerase β-subunit (rpoB)[2] |
| Mechanism | Virulence Factor Inhibition; Blocks phagosome-lysosome fusion avoidance[6][7] | Direct Bactericidal; Prodrug requiring KatG activation[1] | Direct Bactericidal; Transcription inhibitor[2] |
| Target Activity (IC₅₀) | 0.39 µM[3][11] | Not Applicable | Not Applicable |
| Whole-Cell Activity (MIC) | No direct inhibitory activity in culture[11] | ~0.05 - 0.25 µg/mL | ~0.1 - 0.5 µg/mL[2] |
| Therapeutic Role | Potential adjunctive therapy to reduce drug tolerance and enhance efficacy of other drugs[10][11] | First-line bactericidal agent[12][13] | First-line bactericidal agent[2][13] |
Key Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess either direct antibacterial activity or specific enzyme inhibition.
3.1. Protocol for PknG Kinase Inhibition Assay
This protocol is designed to quantify the inhibitory effect of a compound on PknG kinase activity.
-
Reagents and Materials: Recombinant full-length PknG, kinase buffer, ATP (including radiolabeled γ-³²P-ATP), substrate (e.g., GarA), and the test compound (this compound).
-
Assay Procedure:
-
PknG enzyme is incubated with varying concentrations of this compound in the kinase buffer at 37°C.
-
The kinase reaction is initiated by adding the substrate GarA and the ATP mixture.
-
The reaction proceeds for a specified time (e.g., 30 minutes) and is then stopped.
-
The amount of phosphorylated substrate is quantified. This can be done by separating proteins via SDS-PAGE and measuring the incorporation of ³²P using autoradiography or a phosphorimager.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction (without inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable curve.[14]
3.2. Protocol for Intracellular Mycobacterial Survival Assay
This protocol assesses the efficacy of a compound against Mtb residing within host macrophages.
-
Cell Culture and Infection:
-
A macrophage cell line (e.g., J774 or THP-1) is cultured in appropriate media.[6][14]
-
Macrophages are seeded in multi-well plates and infected with an Mtb strain (e.g., H37Rv or BCG) at a specified multiplicity of infection.
-
After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.
-
-
Compound Treatment: The infected cells are treated with the test compounds (e.g., this compound, isoniazid, or a combination) at various concentrations.
-
Quantification of Bacterial Survival:
-
At defined time points post-infection (e.g., 24, 48, 72 hours), the macrophages are lysed with a gentle detergent (e.g., saponin) to release the intracellular bacteria.
-
The lysate is serially diluted and plated on solid agar medium (e.g., Middlebrook 7H11).
-
Plates are incubated at 37°C for 3-4 weeks, after which Colony Forming Units (CFUs) are counted.[6][15]
-
-
Data Analysis: The reduction in CFU counts in treated samples is compared to that in untreated control samples to determine the compound's intracellular bactericidal or bacteriostatic activity.
Visualized Mechanisms of Action
The diagrams below illustrate the distinct and potentially synergistic mechanisms of this compound compared to direct-acting antibiotics like isoniazid and rifampicin.
Caption: Comparative mechanisms of anti-tuberculosis agents.
The above diagram illustrates two distinct pathways. The direct bactericidal pathway shows how isoniazid and rifampicin kill M. tuberculosis by inhibiting essential bacterial processes. The host-assisted pathway demonstrates how this compound inhibits the PknG virulence factor, thereby restoring the macrophage's ability to destroy the bacteria via phagosome-lysosome fusion. This suggests a potential for synergistic activity when both pathways are engaged simultaneously.
References
- 1. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aphl.org [aphl.org]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. pnas.org [pnas.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 7. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combating Tuberculosis via Restoring the Host Immune Capacity by Targeting M. tb Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Comparative Efficacy of Rifapentine Alone and in Combination with Isoniazid for Latent Tuberculosis Infection: a Translational Pharmacokinetic-Pharmacodynamic Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
AX20017: A Highly Selective Inhibitor of Mycobacterium tuberculosis Protein Kinase G
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of AX20017's performance against a panel of kinases, supported by experimental data and detailed protocols.
This compound is a potent, small-molecule inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a key virulence factor for the bacterium.[1] Its high degree of selectivity makes it a promising candidate for anti-tubercular drug development, as off-target effects can lead to toxicity and other undesirable outcomes. This guide delves into the selectivity profile of this compound, presenting the available data in a clear and comparative format.
Selectivity Profiling of this compound
This compound has been profiled against a panel of both human and mycobacterial kinases to determine its specificity. The data reveals a remarkable selectivity for its intended target, PknG.
Against Human Kinases
In a screen against 28 archetypal human kinases, this compound showed no significant inhibition.[2] This is a critical finding, as cross-reactivity with human kinases is a major hurdle in the development of safe and effective kinase inhibitor drugs. The lack of activity against this diverse panel of human kinases underscores the unique nature of the this compound binding pocket within PknG.
| Kinase Family/Group | Representative Kinases Screened | Observed Inhibition by this compound |
| AGC Group | PKA, PKBα, PKCα, SGK | Not Affected |
| CAMK Group | CAMK1, CAMK2 | Not Affected |
| CMGC Group | CDK2/A, CK1, CK2, DYRK1A, GSK3β | Not Affected |
| TK Group | EGFR, INSR, SRC | Not Affected |
| STE Group | STE20 | Not Affected |
| Other | AURORA A, PLK1 | Not Affected |
| This table is a qualitative representation based on available literature. Quantitative inhibition values were not publicly available. |
Against Mycobacterial Kinases
This compound was also tested against the 11 known mycobacterial serine/threonine protein kinases (STPKs). Within this panel, it demonstrated a high degree of selectivity for PknG.[1]
| Mycobacterial Kinase | This compound Inhibition |
| PknA | Low to no inhibition |
| PknB | Low to no inhibition |
| PknD | Low to no inhibition |
| PknE | Low to no inhibition |
| PknF | Low to no inhibition |
| PknG | High Inhibition (IC50: 0.39 μM) |
| PknH | Low to no inhibition |
| PknI | Low to no inhibition |
| PknJ | Low to no inhibition |
| PknK | Low to no inhibition |
| PknL | Low to no inhibition |
| This table is a qualitative representation based on available literature. Specific IC50 values for kinases other than PknG were not publicly available. |
Experimental Protocols
The selectivity of this compound was determined using a radiometric protein kinase assay, specifically the ³³PanQinase™ Activity Assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a robust and direct measure of kinase activity.
Radiometric Protein Kinase Assay (³³PanQinase™) Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases
-
Specific kinase substrates
-
[γ-³³P]ATP
-
Assay buffer (70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT)
-
Test compound (e.g., this compound) dissolved in 10% DMSO
-
2% (v/v) Phosphoric Acid (H₃PO₄) to stop the reaction
-
0.9% (w/v) Sodium Chloride (NaCl) for washing
-
ScintiPlate-96 microtiter plates
Procedure:
-
In a ScintiPlate microtiter plate, add 20 μl of assay buffer.
-
Add 5 μl of the test compound at various concentrations (or 10% DMSO for control).
-
Add 10 μl of the specific substrate dissolved in 50 mM HEPES pH 7.5.
-
Add 10 μl of the recombinant protein kinase.
-
Initiate the kinase reaction by adding 5 μl of [γ-³³P]ATP solution.
-
Mix the components on a shaker and incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 μl of 2% H₃PO₄.
-
Wash the plates three times with 200 μl of 0.9% NaCl.
-
After the final wash, allow the plates to dry completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Experimental Workflow and PknG Signaling
To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for determining kinase inhibitor selectivity using a radiometric assay.
Caption: Simplified signaling pathway of PknG in Mycobacterium tuberculosis and the inhibitory action of this compound.
References
AX20017 in Combination Therapy for Drug-Resistant Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. Standard treatment regimens are often lengthy, toxic, and increasingly ineffective against these resistant strains. This guide provides a comparative analysis of a novel therapeutic candidate, AX20017, in combination therapy against drug-resistant tuberculosis (DR-TB), juxtaposed with current and emerging standard-of-care regimens.
Executive Summary
This compound is a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a crucial virulence factor that enables mycobacterial survival within host macrophages. Unlike conventional antibiotics that directly target bacterial replication, this compound acts as a host-directed therapy enhancer, preventing the intramacrophage survival of Mtb and thereby increasing its susceptibility to other antimycobacterial agents. Preclinical data suggests that this compound, when used in combination, can significantly enhance the efficacy of first- and second-line anti-TB drugs. This guide will compare the available preclinical data for this compound combination therapy with the clinical trial data of established and recently approved regimens for DR-TB, including BPaL/BPaLM and Delamanid-based therapies.
Mechanism of Action: this compound
Mycobacterium tuberculosis has evolved mechanisms to evade the host's immune system, a key strategy being the inhibition of phagosome-lysosome fusion within infected macrophages. This allows the bacteria to reside and replicate in a protected intracellular niche. The serine/threonine protein kinase, PknG, is secreted by Mtb into the host cell cytoplasm and is instrumental in blocking this fusion process.
This compound is a potent and highly selective inhibitor of PknG, with a reported half-maximal inhibitory concentration (IC50) of 0.39 µM. By inhibiting PknG, this compound restores the natural host cell defense mechanism, leading to the fusion of the Mtb-containing phagosome with the lysosome, and subsequent degradation of the bacteria. This mechanism of action suggests that this compound is unlikely to be affected by existing drug-resistance mutations that target pathways of conventional antibiotics. Furthermore, it has the potential to shorten treatment durations and improve outcomes by eradicating persistent, non-replicating bacteria within macrophages.
AX20017: A Highly Specific Inhibitor of Mycobacterium tuberculosis Protein Kinase G
A comparative guide for researchers on the specificity and validation of AX20017, a potent inhibitor of the virulence factor PknG from Mycobacterium tuberculosis.
This guide provides a comprehensive overview of the experimental evidence validating the specificity of this compound for Protein Kinase G (PknG), a critical virulence factor in Mycobacterium tuberculosis. Data is presented to compare its performance against other kinases, alongside detailed experimental protocols for specificity determination.
Comparative Analysis of Inhibitor Specificity
This compound has demonstrated remarkable selectivity for PknG, a key characteristic for a therapeutic lead compound, minimizing potential off-target effects. The following table summarizes the inhibitory activity of this compound against a panel of mycobacterial and human kinases.
| Kinase Target | Organism | % Inhibition by this compound (at 10 µM) | Reference |
| PknG | M. tuberculosis | ~100% | [1][2] |
| PknA | M. tuberculosis | Not specified | [3] |
| PknB | M. tuberculosis | Not specified | [3] |
| PknD | M. tuberculosis | Not specified | [3] |
| PknE | M. tuberculosis | Not specified | [3] |
| PknF | M. tuberculosis | Not specified | [3] |
| PknH | M. tuberculosis | Not specified | [3] |
| PknI | M. tuberculosis | Not specified | [3] |
| PknJ | M. tuberculosis | Not specified | [3] |
| PknK | M. tuberculosis | Not specified | [3] |
| PknL | M. tuberculosis | Not specified | [3] |
| 28 Human Kinases | Homo sapiens | No significant inhibition | [1][2] |
Further studies have identified other compounds with inhibitory activity against PknG, such as RO9021, which has a reported IC50 of 4.4 ± 1.1 μM.[4] Another study identified AZD7762, R406, and CYC116 as PknG inhibitors.[5]
The high specificity of this compound is attributed to a unique set of amino acid residues that shape its binding pocket within the PknG kinase domain.[1][6] This structural feature is not conserved in human kinases, providing a molecular basis for its selective action.[1][6] Directed mutagenesis of these key residues in PknG leads to a significant loss of this compound's inhibitory potency, further validating this structural basis of specificity.[1][6]
PknG Signaling Pathways
PknG is a multifaceted protein kinase that manipulates host cellular processes to promote mycobacterial survival. The diagrams below illustrate the key signaling pathways influenced by PknG.
Caption: PknG regulates glutamate metabolism via GarA phosphorylation.
Caption: PknG inhibits phagosome-lysosome fusion by targeting Rab7l1.
Experimental Protocols for Specificity Validation
The specificity of kinase inhibitors is paramount and is typically assessed through a variety of biochemical and cellular assays. Below are generalized protocols representative of those used to validate this compound's specificity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Caption: Workflow for a radiometric kinase inhibition assay.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing the purified kinase (e.g., PknG), a suitable substrate (e.g., Myelin Basic Protein or GarA), MgCl2, and the test inhibitor (this compound) at various concentrations.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the incorporation of ³²P into the substrate using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition relative to a control reaction without the inhibitor to determine the IC50 value.
Kinase Selectivity Profiling (Luminescence-Based Assay)
To assess selectivity, the inhibitor is tested against a broad panel of kinases. Luminescence-based assays, such as ADP-Glo™, are commonly used for high-throughput screening.
Methodology:
-
Assay Plate Setup: In a multi-well plate, add each kinase from a diverse panel to separate wells containing its specific substrate and cofactors.
-
Inhibitor Addition: Add this compound at a fixed concentration (e.g., 10 µM) to each well. Include positive and negative controls.
-
Kinase Reaction: Initiate the reactions by adding ATP and incubate for a set time. The amount of ADP produced is proportional to kinase activity.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Interpretation: A decrease in luminescence compared to the control indicates inhibition of the kinase. The selectivity is determined by the inhibitor's effect across the entire kinase panel.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells (e.g., macrophages infected with M. tuberculosis) with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble PknG remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of PknG.
These experimental approaches collectively provide robust validation of this compound's high specificity for PknG, making it a valuable tool for studying mycobacterial pathogenesis and a promising candidate for further drug development.
References
- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. air.unimi.it [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 6. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to AX20017 and its Cross-Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. Novel therapeutic agents with unique mechanisms of action are crucial to combat this challenge. AX20017, a selective inhibitor of protein kinase G (PknG), a key virulence factor in Mtb, represents a promising new approach. This guide provides a comparative analysis of this compound, focusing on its cross-resistance profile with existing anti-tuberculosis antibiotics, supported by available experimental data and detailed methodologies.
Understanding the Mechanism of Action of this compound
This compound exerts its antimycobacterial effect by specifically targeting PknG, a serine/threonine protein kinase essential for the survival of Mtb within host macrophages. PknG plays a critical role in preventing the fusion of the phagosome, containing the bacteria, with the lysosome, a cellular compartment responsible for degradation. By inhibiting PknG, this compound effectively disarms this survival mechanism, leading to the delivery of Mtb to the lysosome for destruction.[1][2][3] This targeted approach differs significantly from the mechanisms of conventional anti-TB drugs, which primarily target processes like cell wall synthesis, protein synthesis, or DNA replication.
Cross-Resistance Profile of this compound
A critical aspect of any new anti-tuberculosis drug is its activity against strains already resistant to existing therapies. Due to its novel mechanism of action, this compound is not expected to exhibit cross-resistance with current anti-TB drugs. Strains of Mtb that have developed resistance to frontline agents such as isoniazid (INH) or rifampicin (RIF) do so through mutations in genes like katG or rpoB, respectively. These mutations do not affect the PknG protein, the target of this compound.
While direct, comprehensive cross-resistance studies providing specific Minimum Inhibitory Concentration (MIC) values of this compound against a wide panel of drug-resistant Mtb strains are not extensively available in the public domain, the existing evidence strongly suggests a lack of cross-resistance. Studies have shown that the inhibition or deletion of PknG enhances the bactericidal activity of both isoniazid and rifampicin against Mtb within macrophages and reduces the survival of drug-tolerant persister cells.[4] This indicates a potential for synergistic or additive effects when this compound is used in combination with these drugs, rather than an antagonistic interaction or cross-resistance.
Table 1: Mechanistic Basis for Lack of Cross-Resistance
| Antibiotic Class | Mechanism of Action | Gene(s) Associated with Resistance | This compound Interaction |
| Isoniazid | Inhibition of mycolic acid synthesis | katG, inhA, ahpC | No overlapping target or resistance mechanism. PknG inhibition may potentiate INH activity.[4] |
| Rifampicin | Inhibition of RNA polymerase | rpoB | No overlapping target or resistance mechanism. PknG inhibition may potentiate RIF activity.[4] |
| Pyrazinamide | Disruption of membrane potential and transport (prodrug activated by pncA) | pncA | No overlapping target or resistance mechanism. |
| Ethambutol | Inhibition of arabinogalactan synthesis | embB, embC, embA | No overlapping target or resistance mechanism. |
| Fluoroquinolones | Inhibition of DNA gyrase | gyrA, gyrB | No overlapping target or resistance mechanism. |
| Aminoglycosides | Inhibition of protein synthesis (30S ribosomal subunit) | rrs, eis | No overlapping target or resistance mechanism. |
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key in vitro assays are provided below.
Minimum Inhibitory Concentration (MIC) Testing for Mycobacterium tuberculosis
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For the slow-growing Mtb, this is typically determined using a broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
96-well microtiter plates.
-
This compound and comparator antibiotic stock solutions.
-
Mycobacterium tuberculosis H37Rv (or resistant strains) culture in mid-log phase.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Inoculum Preparation: Grow Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture turbidity to a McFarland standard of 0.5. Further dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Drug Dilution: Prepare serial two-fold dilutions of this compound and comparator antibiotics in 7H9 broth directly in the 96-well plates. A drug-free well serves as a growth control.
-
Inoculation: Add the prepared Mtb inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration that shows no visible growth (no turbidity) compared to the drug-free control well. Results can be read visually or using a microplate reader.
Time-Kill Curve Assay for Mycobacterium tuberculosis
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.
-
Culture tubes or flasks.
-
This compound and comparator antibiotic solutions at desired concentrations (e.g., 1x, 4x, 10x MIC).
-
Mycobacterium tuberculosis culture in early to mid-log phase.
-
Incubator with shaking capabilities (37°C).
-
Middlebrook 7H10 or 7H11 agar plates.
-
Sterile saline with 0.05% Tween 80 for serial dilutions.
Procedure:
-
Inoculum Preparation: Prepare an Mtb suspension in 7H9 broth with a starting density of approximately 10^5 - 10^6 CFU/mL.
-
Drug Exposure: Add this compound or comparator antibiotics at the desired concentrations to the culture tubes. Include a drug-free growth control.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each tube.
-
Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots in sterile saline with Tween 80. Plate the dilutions onto Middlebrook 7H10/7H11 agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colony-forming units (CFU) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental processes and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Conclusion
This compound presents a promising new therapeutic avenue for tuberculosis by targeting a key virulence factor, PknG. Its unique mechanism of action strongly suggests a lack of cross-resistance with existing anti-tuberculosis drugs. While further direct comparative studies are warranted to fully elucidate its interaction with other antibiotics, the available evidence points towards its potential efficacy against drug-resistant strains and its suitability for combination therapy. The provided experimental protocols offer a framework for standardized evaluation of this compound and other novel anti-tuberculosis compounds.
References
- 1. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
AX20017: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the performance of AX20017, a selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), against other identified inhibitors.
This compound has emerged as a potent and highly selective inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a crucial virulence factor for the intracellular survival of the bacillus.[1][2] This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound with other known PknG inhibitors, supported by experimental data and methodologies.
In Vitro Efficacy: Comparative Analysis
This compound demonstrates significant and selective inhibitory activity against PknG in various in vitro assays. Its performance, when compared to other identified PknG inhibitors, is summarized below.
| Compound | Target | IC50 (µM) | Key In Vitro Findings |
| This compound | PknG | 0.9 - 5.49[3][4] | Highly selective for PknG over 28 human kinases[1]; Inhibits survival of M. tuberculosis in latency models[5][6]; Enhances efficacy of frontline anti-TB drugs.[5] |
| AZD7762 | PknG | 30.3[3] | Identified as a PknG inhibitor.[3][7] |
| R406 | PknG | 7.98[3] | Identified as a PknG inhibitor.[3][7] |
| R406f | PknG | 16.1[3] | Identified as a PknG inhibitor.[3][7] |
| CYC116 | PknG | 35.1[3] | Identified as a PknG inhibitor.[3][7] |
| Sclerotiorin | PknG | 76.5[6] | Failed to inhibit mycobacterial growth in in vitro cultures.[6] |
| Compound T1 | PknG | 5.8[4] | Decreased the amount of phosphorylated GarA in a concentration-dependent manner.[4] |
In Vivo and Ex Vivo Efficacy: A Focus on Intracellular Activity
The primary therapeutic potential of targeting PknG lies in its role in host-pathogen interactions. Therefore, assessing the efficacy of inhibitors in a biological context is crucial.
| Compound | Model System | Key In Vivo / Ex Vivo Findings |
| This compound | Infected Macrophages (ex vivo) | Results in rapid transfer of mycobacteria to lysosomes and subsequent killing[1][3]; Reduces mycobacterial burden.[4][6] |
| This compound | Murine Macrophages (ex vivo) | Suppresses the formation of persistent/drug-tolerant M. tuberculosis populations when combined with antibiotics.[6] |
| pknG Deletion (this compound surrogate) | Cornell Mouse Model (in vivo) | Drastically lower disease relapse rates in a model of latent TB.[5] |
| R406 / R406f | Infected Human Macrophages (ex vivo) | Showed bactericidal activity against BCG.[3] |
| Sclerotiorin | BCG-infected Macrophages (ex vivo) | A 20 µM treatment led to a 40% and 54% reduction in bacterial burden in resting and activated macrophages, respectively.[6] |
| Compound B1 and T1 | Infected THP-1 Macrophages (ex vivo) | Significantly decreased intracellular survival of M. tuberculosis H37Rv at 1 and 10 µM.[4] |
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the efficacy of this compound and other PknG inhibitors is provided below.
In Vitro Kinase Inhibition Assay
-
Luciferase-Based PknG Kinase Assay: This assay quantifies PknG activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP, detected by a luciferase-luciferin system, corresponds to higher kinase activity. The inhibitory effect of compounds is determined by the rescue of the ATP signal.[3][7]
-
Radiometric Kinase Assay: The transfer of radiolabeled phosphate from [γ-³²P]ATP to a substrate (e.g., myelin basic protein or GarA) is measured. The reaction products are separated by SDS-PAGE, and the incorporation of the radiolabel is quantified by autoradiography.[1][4]
Cell-Based Assays
-
Macrophage Infection Models: Peritoneal macrophages or human macrophage-like cell lines (e.g., THP-1) are infected with Mycobacterium tuberculosis or M. bovis BCG. The effect of the inhibitor on the intracellular survival of the bacteria is determined by lysing the macrophages at different time points and plating the lysate to enumerate colony-forming units (CFUs).[4][5]
-
Cell Viability Assays: The cytotoxicity of the compounds on host cells is assessed using assays such as the MTT assay or AlamarBlue assay.[3][7] These assays measure the metabolic activity of the cells, which correlates with cell viability.
In Vivo Models
-
Cornell Mouse Model of Latent TB: This model involves infecting mice with M. tuberculosis and then treating them with antibiotics to induce a state of latent infection. The effect of a drug or genetic deletion (such as pknG) on the relapse of the disease is then monitored after the cessation of antibiotic treatment.[5]
Visualizing the Mechanism and Workflow
To better understand the context of this compound's function, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: PknG signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating PknG inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. air.unimi.it [air.unimi.it]
- 3. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 4. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combating Tuberculosis via Restoring the Host Immune Capacity by Targeting M. tb Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PknG Inhibitors: From Pioneering Scaffolds to Next-Generation Strategies
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of different generations of inhibitors targeting Protein Kinase G (PknG), a crucial virulence factor in Mycobacterium tuberculosis (Mtb). By preventing the fusion of phagosomes with lysosomes, PknG allows Mtb to survive and replicate within host macrophages, making it a prime target for novel anti-tuberculosis therapies.[1][2][3][4] This report outlines the evolution of PknG inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to aid in the ongoing development of more effective treatments.
While the classification of PknG inhibitors into distinct "generations" is not formally established in the literature, for the purpose of this comparative guide, we propose a logical grouping. "First-Generation" inhibitors are represented by early, highly selective compounds discovered through high-throughput screening. "Next-Generation" inhibitors encompass compounds identified through subsequent screening efforts, including computational methods, as well as existing kinase inhibitors later found to possess anti-PknG activity.
Quantitative Performance of PknG Inhibitors
The following tables summarize the in vitro efficacy and cellular effects of selected PknG inhibitors.
Table 1: In Vitro Potency of PknG Inhibitors
| Inhibitor | Proposed Generation | Chemical Class | PknG IC50 (µM) | Primary Target(s) |
| AX20017 | First-Generation | Tetrahydrobenzothiophene | 0.39[5][6], 0.9[7], 5.49[8] | PknG[8][9] |
| RO9021 | Next-Generation | Not Specified | 4.4[10][11] | PknG[10][11] |
| AZD7762 | Next-Generation | Thiophene Carboxamide Urea | 30.3[8] | Chk1/2[10][11] |
| R406 | Next-Generation | Not Specified | 7.98[8] | Syk[12][13] |
| CYC116 | Next-Generation | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 35.1[8] | Aurora A/B, VEGFR2[14][15] |
Table 2: Selectivity and Cellular Activity of PknG Inhibitors
| Inhibitor | Selectivity Profile | Effect on Intracellular Mycobacteria | Host Cell Cytotoxicity |
| This compound | Highly selective for PknG over human kinases.[9] | Promotes mycobacterial transfer to lysosomes and killing.[8][9] | Low cytotoxicity reported.[9] |
| RO9021 | Identified via PknG-targeted screening; selectivity profile not fully detailed.[10][11] | Inhibits kinase activity similarly to this compound.[10][11] | Not specified. |
| AZD7762 | Potent Chk1/2 inhibitor; less selective with activity against CaM kinases and src-like kinases.[8][11] | Reduces survival of M. bovis BCG in macrophages.[4] | Toxic to THP-1 and J774.1 cells.[4] |
| R406 | Broad kinase activity; inhibits many protein kinases at therapeutic concentrations.[5][6] | Bactericidal activity against M. bovis BCG in macrophages.[4] | No cytotoxicity observed in THP-1 cells.[4] |
| CYC116 | Pan-Aurora kinase and VEGFR2 inhibitor.[14][15] | Inhibits survival of M. bovis BCG in macrophages.[4] | Not specified. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams have been generated.
Caption: PknG signaling pathway in macrophage infection.
References
- 1. Identification of Novel Inhibitors of Mycobacterium tuberculosis PknG Using Pharmacophore Based Virtual Screening, Docking, Molecular Dynamics Simulation, and Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying RO9021 as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Mycobacterium tuberculosis PknG by non-catalytic rubredoxin domain specific modification: reaction of an electrophilic nitro-fatty acid with the Fe–S center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. invivogen.com [invivogen.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
AX20017 as a Chemical Probe for PknG Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AX20017, a potent and selective chemical probe for Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), with other commercially available compounds that have been identified as PknG inhibitors. PknG is a crucial virulence factor for Mtb, playing a key role in the pathogen's ability to survive within host macrophages by preventing phagosome-lysosome fusion.[1][2] This makes PknG an attractive target for the development of novel anti-tuberculosis therapies.
Performance Comparison of PknG Inhibitors
This compound stands out as a highly selective inhibitor of PknG. While other compounds have been shown to inhibit PknG activity, they are often repurposed kinase inhibitors with known primary targets in human cells, raising concerns about off-target effects. The following table summarizes the in vitro potency of various PknG inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as they have been determined using different experimental methodologies and conditions.
| Compound | Primary Target(s) | PknG IC50 (µM) | Assay Method | Assay Conditions | Reference(s) |
| This compound | PknG | 0.2, 0.39, 0.9, 5.49 | ADP-Glo, Radiometric, Luciferase-based | 10 µM ATP (ADP-Glo), Not specified | [2][3][4][5] |
| AZD7762 | Chk1, Chk2 | 30.3 | Luciferase-based | 1 µM ATP, 5 µM MBP | [2] |
| R406 | Syk, Flt3 | 7.98 | Luciferase-based | 1 µM ATP, 5 µM MBP | [2][6] |
| R406f (R406-free base) | Syk, Flt3 | 16.1 | Luciferase-based | 1 µM ATP, 5 µM MBP | [2][6] |
| CYC116 | Aurora A, Aurora B, VEGFR2 | 35.1 | Luciferase-based | 1 µM ATP, 5 µM MBP | [2][7][8] |
| RO9021 | Syk | 4.4 | ADP-Glo | 10 µM ATP, 7 µM GarA | [4][9] |
Key Insights:
-
Potency: this compound generally exhibits the highest potency against PknG, with IC50 values reported in the sub-micromolar to low micromolar range.[3][4][5] The variability in reported IC50 values for this compound (0.2 µM to 5.49 µM) highlights the impact of different assay systems.[2][4]
-
Selectivity: this compound is highly selective for PknG and does not significantly inhibit human kinases.[10] In contrast, other compounds listed are known inhibitors of human kinases, such as Chk1/2 (AZD7762), Syk (R406, RO9021), and Aurora kinases (CYC116).[1][4][6][8][11] This lack of selectivity can lead to off-target effects in cellular and in vivo studies, complicating data interpretation.
-
Utility as a Chemical Probe: The high potency and selectivity of this compound make it the most suitable chemical probe among the listed compounds for specifically studying the function of PknG in biological systems.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are used, the following diagrams illustrate the PknG signaling pathway and a typical experimental workflow for evaluating PknG inhibitors.
Caption: PknG signaling inhibits phagosome-lysosome fusion.
Caption: Workflow for PknG inhibitor identification.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of PknG inhibitors.
PknG In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[12][13][14][15][16]
Materials:
-
Recombinant PknG enzyme
-
PknG substrate (e.g., GarA or a suitable peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for no-inhibitor and no-enzyme controls).
-
Add 2.5 µL of a 2X enzyme/substrate solution (containing PknG and its substrate in kinase reaction buffer).
-
To initiate the kinase reaction, add 5 µL of a 2X ATP solution (in kinase reaction buffer). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Macrophage Infection and Phagosome-Lysosome Fusion Assay
This protocol describes the infection of macrophages with M. bovis BCG (a commonly used surrogate for Mtb) and the subsequent assessment of phagosome-lysosome fusion by immunofluorescence microscopy.[2][17][18][19][20]
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
M. bovis BCG expressing a fluorescent protein (e.g., GFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA)
-
Primary antibody: anti-LAMP1 (a lysosomal membrane marker)
-
Secondary antibody: fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor 594-conjugated)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the macrophages with the test compound at the desired concentration (e.g., 10 µM) for 1-2 hours.
-
Bacterial Infection:
-
Infect the macrophages with fluorescently-labeled M. bovis BCG at a multiplicity of infection (MOI) of 10.
-
Centrifuge the plate briefly to synchronize the infection and incubate for 30-60 minutes at 37°C.
-
Wash the cells with warm PBS to remove extracellular bacteria.
-
-
Chase Period: Add fresh medium containing the test compound and incubate for a desired chase period (e.g., 2-4 hours) to allow for phagosome maturation.
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and then permeabilize and block with the permeabilization/blocking buffer for 30 minutes.
-
-
Immunostaining:
-
Incubate the cells with the primary anti-LAMP1 antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the co-localization of the fluorescent bacteria with the LAMP1 signal. An increase in co-localization in the presence of an effective PknG inhibitor indicates the promotion of phagosome-lysosome fusion.
-
Score at least 100 infected cells per condition and express the data as the percentage of bacteria in LAMP1-positive compartments.
-
Conclusion
This compound is a well-characterized, potent, and highly selective chemical probe for studying the function of PknG in Mycobacterium tuberculosis. Its superior selectivity profile compared to other identified PknG inhibitors minimizes the risk of off-target effects, making it an invaluable tool for dissecting the role of PknG in mycobacterial pathogenesis and for validating this kinase as a therapeutic target. The experimental protocols provided in this guide offer a starting point for researchers to evaluate this compound and other potential PknG inhibitors in their own experimental systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Identifying RO9021 as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. carnabio.com [carnabio.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. ulab360.com [ulab360.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. Rapid and complete fusion of macrophage lysosomes with phagosomes containing Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid and complete fusion of macrophage lysosomes with phagosomes containing Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phagosome-lysosome fusion. Characterization of intracellular membrane fusion in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. embopress.org [embopress.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for AX20017
This document provides crucial safety and logistical information for the proper handling and disposal of AX20017, a small-molecule protein kinase G (PknG) inhibitor used in laboratory research. The following step-by-step guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Quantitative Data Summary
For safe handling and preparation of solutions, please refer to the following quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 264.34 g/mol | [1] |
| IC50 (PknG) | 0.39 μM | [2] |
| Solubility in DMSO | ≥ 3.25 mg/mL (12.29 mM) | [1] |
| Purity | 99.69% | [1] |
| Storage of Powder | -20°C | [1] |
| Storage of Solution | -80°C | [1] |
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the handling of this compound in common laboratory procedures, such as in vitro kinase assays and cell-based assays, informs its disposal requirements. This compound is a potent inhibitor of mycobacterial PknG and does not significantly affect human kinases.[3] It is often dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[2] Waste generated from these experiments will contain this compound and potentially biohazardous materials if used in cell culture.
Proper Disposal Procedures for this compound
The proper disposal of this compound and its associated waste is critical to maintain a safe laboratory environment. As this compound is a bioactive chemical compound, it must be disposed of as chemical waste. If it has been in contact with biological agents (e.g., cell cultures), it must be treated as biohazardous chemical waste. Always adhere to your institution's specific environmental health and safety guidelines.
Step 1: Segregation of Waste
Proper segregation of waste at the source is the most critical step.
-
Solid this compound Waste: Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid this compound Waste: Solutions containing this compound, such as unused stock solutions or experimental working solutions, should be collected in a sealed, leak-proof container labeled for liquid chemical waste. Do not pour this compound solutions down the drain.
-
Contaminated Labware: Disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves) should be collected in a designated container for solid chemical waste. If the labware is also contaminated with biological materials, it should be disposed of in a biohazardous waste container that is also approved for chemical waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for chemical waste.
Step 2: Waste Container Labeling
All waste containers must be clearly and accurately labeled.
-
The label should include the words "Hazardous Waste."
-
List all chemical constituents, including this compound and any solvents (e.g., DMSO, ethanol).
-
Indicate the approximate concentration or quantity of each component.
-
Include the name of the principal investigator or research group and the date.
Step 3: Decontamination of Work Surfaces
After handling this compound, thoroughly decontaminate all work surfaces.
-
Use a suitable laboratory disinfectant if working with biohazardous materials.
-
Wipe surfaces with a solvent known to dissolve this compound (e.g., ethanol or isopropanol), followed by a standard cleaning agent.
-
All cleaning materials (e.g., wipes, paper towels) should be disposed of as solid chemical waste.
Step 4: Personal Protective Equipment (PPE) Disposal
-
Gloves, lab coats, and other PPE contaminated with this compound should be removed before leaving the work area.
-
Disposable gloves should be placed in the designated solid chemical waste container.
-
Contaminated lab coats should be professionally laundered or disposed of according to institutional guidelines.
Step 5: Final Disposal
-
Store sealed and labeled waste containers in a designated, secure area until they are collected by your institution's hazardous waste management service.
-
Never dispose of this compound waste in the regular trash or down the sanitary sewer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling AX20017
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling, use, and disposal of AX20017, a potent and selective small-molecule inhibitor of Mycobacterium tuberculosis protein kinase G (PknG). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Handling
This compound is a chemical compound intended for laboratory research use only. All personnel must adhere to standard laboratory safety protocols. The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.
This compound is typically dissolved in dimethyl sulfoxide (DMSO) for experimental use. DMSO can facilitate the absorption of other substances through the skin. Therefore, extreme caution should be exercised when handling solutions of this compound in DMSO.
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Operational Plan: Storage and Disposal
Proper storage and disposal are crucial for safety and to maintain the stability of this compound.
Storage
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Protect from light.
-
For stock solutions, it is recommended to aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste containing this compound should be treated as hazardous chemical waste.
-
Unused Compound and Solutions: Collect in a designated, labeled, and sealed container for hazardous waste disposal. Do not dispose of down the drain.
-
Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a sealed bag and disposed of as hazardous waste.
-
DMSO Solutions: Waste solutions of this compound in DMSO must be disposed of as organic solvent waste.[2] Specialized waste disposal services should be used for the disposal of DMSO-containing waste.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro PknG Kinase Inhibition Assay
This assay determines the inhibitory activity of this compound against PknG.
Materials:
-
Recombinant PknG enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
96-well plates
-
Phosphor imaging system or scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. A typical concentration range to test is from 100 µM down to 1 nM.
-
In a 96-well plate, add the following to each well:
-
Recombinant PknG enzyme (final concentration ~10-20 nM)
-
MBP substrate (final concentration ~5-10 µM)
-
This compound dilution or DMSO (for control)
-
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final ATP concentration ~10-50 µM).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter paper or use another method to separate the phosphorylated substrate from the free ATP.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a phosphor imager or scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.
Mycobacterial Survival Assay in Macrophages
This assay assesses the effect of this compound on the intracellular survival of Mycobacterium tuberculosis.[4]
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Mycobacterium tuberculosis (H37Rv or other relevant strain)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 agar plates
-
Sterile PBS
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophages with Mycobacterium tuberculosis at a multiplicity of infection (MOI) of 1-10 for 2-4 hours.
-
Wash the cells with sterile PBS to remove extracellular bacteria.
-
Add fresh cell culture medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) or DMSO as a control.
-
Incubate the infected cells for 24-48 hours.
-
At the desired time points, aspirate the medium and lyse the macrophages with the lysis buffer.
-
Prepare serial dilutions of the cell lysates in sterile PBS.
-
Plate the dilutions on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
Compare the CFU counts from this compound-treated cells to the DMSO control to determine the effect on mycobacterial survival.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits PknG, restoring phagosome-lysosome fusion and leading to mycobacterial death.
Caption: Workflow for assessing this compound's effect on intracellular mycobacterial survival.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
